molecular formula C9H7F B3059218 2-Ethynyl-1-fluoro-4-methylbenzene CAS No. 956386-39-3

2-Ethynyl-1-fluoro-4-methylbenzene

Cat. No.: B3059218
CAS No.: 956386-39-3
M. Wt: 134.15
InChI Key: VVXRWANXZQDFKY-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-4-methylbenzene (CAS 956386-39-3) is a fluorinated aromatic building block critical in medicinal chemistry and materials science. Its structure combines a terminal alkyne group with a fluorine atom and a methyl group on the benzene ring, making it a versatile intermediate for click chemistry and cross-coupling reactions. This compound is specifically validated as a key reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, serving as a precursor for synthesizing complex 5-alkynyl 1,4-disubstituted triazole derivatives . These triazole cores are significant scaffolds in pharmaceutical research and agrochemical development. The fluorine atom and methyl group on the ring allow for fine-tuning of the molecule's electronic properties and steric bulk, which can influence the biological activity and physicochemical characteristics of the resulting compounds. With a molecular formula of C9H7F and a molecular weight of 134.15, it requires careful handling . This product is intended for research and development purposes only and must be used by qualified laboratory professionals. It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethynyl-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXRWANXZQDFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296871
Record name 2-Ethynyl-1-fluoro-4-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956386-39-3
Record name 2-Ethynyl-1-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956386-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-1-fluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties of 2-Ethynyl-1-fluoro-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethynyl-1-fluoro-4-methylbenzene (CAS: 956386-39-3) is a specialized fluorinated aryl alkyne serving as a high-value intermediate in medicinal chemistry and materials science.[1][2][3] Characterized by a terminal alkyne ortho to a fluorine atom and para to a methyl group, this compound offers a unique electronic profile.[1] The ortho-fluorine atom enhances the acidity of the terminal alkyne proton via inductive withdrawal, facilitating rapid metallation and "Click" chemistry (CuAAC) reactions.[1] Concurrently, the para-methyl group provides a handle for metabolic modulation and lipophilicity tuning.[1] This guide details its synthesis, physicochemical properties, and reactivity profile, specifically within the context of fragment-based drug discovery (FBDD) and kinase inhibitor development.[1]

Chemical Identity & Structural Analysis[4]

The structural distinctiveness of this compound lies in the interplay between the electron-withdrawing fluorine and the electron-donating methyl group, positioned on a benzene core with a reactive ethynyl handle.[1]

Identification Data
ParameterValue
IUPAC Name This compound
Common Synonyms 3-Ethynyl-4-fluorotoluene; 2-Ethynyl-4-methyl-1-fluorobenzene
CAS Registry Number 956386-39-3
Molecular Formula C₉H₇F
Molecular Weight 134.15 g/mol
SMILES CC1=CC(C#C)=C(F)C=C1
InChI Key GSGKOWLZNQXGAI-UHFFFAOYSA-N
Electronic & Steric Properties[1]
  • Ortho-Fluoro Effect: The fluorine atom at C1 exerts a strong inductive effect (-I) on the adjacent ethynyl group at C2.[1] This lowers the pKa of the acetylenic proton relative to non-fluorinated analogues, increasing reactivity toward bases (e.g., in Sonogashira couplings or lithiation).[1]

  • Para-Methyl Effect: The methyl group at C4 introduces weak electron donation (+I) and steric bulk, modulating the lipophilicity (LogP) and serving as a metabolic "soft spot" for oxidation (benzylic hydroxylation) in drug design contexts.[1]

Physical Properties[4][6][7][8]

Note: Experimental values for boiling point are estimated based on structural analogues (e.g., 4-fluorotoluene and phenylacetylene).[1]

PropertyDescription / Value
Physical State Clear to pale yellow liquid at room temperature
Boiling Point ~160–170 °C (Estimated at 760 mmHg)
Density ~1.05–1.10 g/mL (Predicted)
Solubility Insoluble in water; soluble in DCM, THF, Toluene, Ethyl Acetate
Stability Stable under ambient conditions; store under inert gas (Ar/N₂) at 2–8°C to prevent polymerization

Synthesis & Production

The industrial standard for synthesizing this compound utilizes a robust Sonogashira coupling followed by desilylation.[1] This route avoids the handling of volatile and explosive acetylene gas by using trimethylsilylacetylene (TMSA) as a masked equivalent.[1]

Synthetic Pathway

Precursor: 2-Bromo-1-fluoro-4-methylbenzene (CAS: 452-62-0).[1][4]

Step 1: Sonogashira Coupling[1]
  • Reagents: 2-Bromo-1-fluoro-4-methylbenzene, Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (Catalyst), CuI (Co-catalyst), Et₃N (Base/Solvent).[1]

  • Conditions: Inert atmosphere (N₂), 60–80°C, 4–12 hours.[1]

  • Mechanism: Oxidative addition of Pd into the C-Br bond, transmetallation with the copper acetylide, and reductive elimination to form the C-C bond.[1]

Step 2: Desilylation[1]
  • Reagents: K₂CO₃ in Methanol (MeOH) or Tetrabutylammonium fluoride (TBAF) in THF.

  • Conditions: Room temperature, 1–2 hours.

  • Outcome: Quantitative removal of the TMS group to release the terminal alkyne.

Visualization of Synthesis

Synthesis Precursor 2-Bromo-1-fluoro- 4-methylbenzene (CAS 452-62-0) Intermediate TMS-Protected Alkyne (Intermediate) Precursor->Intermediate Pd(PPh3)2Cl2, CuI Et3N, 80°C (Sonogashira) TMSA TMS-Acetylene TMSA->Intermediate Product 2-Ethynyl-1-fluoro- 4-methylbenzene (CAS 956386-39-3) Intermediate->Product K2CO3, MeOH (Deprotection)

Caption: Two-step synthesis via Sonogashira coupling and base-mediated desilylation.

Reactivity Profile

The chemical utility of this compound is defined by its terminal alkyne, which serves as a versatile "click" handle and a coupling partner.[1]

Click Chemistry (CuAAC)

The compound reacts with organic azides in the presence of Copper(I) to form 1,4-disubstituted 1,2,3-triazoles.[1]

  • Significance: The ortho-fluorine atom influences the electronic properties of the resulting triazole ring, potentially altering the binding affinity in protein pockets (e.g., kinase hinge regions).[1]

  • Protocol: Alkyne (1.0 eq), Azide (1.0 eq), CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1), RT.

Sonogashira Cross-Coupling

It acts as the nucleophilic partner in secondary Sonogashira reactions to create diaryl alkynes.[1]

  • Application: Synthesis of rigid molecular rods or conjugated systems for materials science.

Electrophilic Aromatic Substitution (EAS)

The benzene ring is activated by the methyl group but deactivated by the fluorine.[1]

  • Regioselectivity: The most reactive site for electrophilic attack (e.g., nitration, halogenation) is Position 5 (ortho to Methyl, meta to Fluorine).[1] Position 3 is sterically hindered by the adjacent ethynyl and methyl groups.[1]

Reactivity Map

Reactivity Center 2-Ethynyl-1-fluoro- 4-methylbenzene Triazole 1,2,3-Triazole (Bioisostere) Center->Triazole R-N3, Cu(I) (Click Chemistry) Diaryl Diaryl Alkyne (Scaffold Extension) Center->Diaryl Ar-X, Pd(0)/Cu(I) (Sonogashira) Homocouple 1,3-Diyne (Glaser Coupling) Center->Homocouple CuCl, O2 (Glaser) RingSub 5-Substituted Derivative (Electrophilic Sub.) Center->RingSub E+, Lewis Acid

Caption: Divergent reactivity pathways: Click cycloaddition, metal-catalyzed coupling, and EAS.[1]

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The this compound motif is frequently employed to access 3-substituted indoles or quinolines via cyclization reactions.[1] The fluorine atom can enhance metabolic stability by blocking the metabolically labile ortho-position and modulating the pKa of adjacent functional groups.[1]

Tuberculosis (TB) Therapeutics

Recent patent literature (WO2022150574A1) highlights the use of this specific intermediate in the synthesis of Lipoamide Dehydrogenase (Lpd) inhibitors .

  • Mechanism: The alkyne is coupled to a core scaffold (e.g., via Sonogashira) to extend the molecule into the hydrophobic tunnel of the Lpd enzyme.[1]

  • Role of Fluorine: The fluorine atom likely engages in specific multipolar interactions with enzyme residues, improving potency compared to the non-fluorinated analog.

Bioorthogonal Probes

Due to the steric smallness of the ethynyl group, this compound can be incorporated into small molecule probes.[1] The alkyne serves as a latent handle that can be "clicked" to a fluorophore or affinity tag ex vivo to map target engagement.

Safety & Handling

  • Hazards: As a terminal alkyne, the compound is potentially flammable. The presence of fluorine adds stability but does not negate the risk of polymerization at high temperatures.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Avoid contact with strong oxidizers and heavy metals (Ag, Cu) in the absence of ligands, as acetylides can be explosive.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

  • World Intellectual Property Organization (WIPO). (2022). Inhibitors of Mycobacterium Tuberculosis Lipoamide Dehydrogenase. Patent WO2022150574A1.[1] Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16213797, 4-Ethynyl-1-fluoro-2-methylbenzene (Isomer Reference). PubChem.[1][5][6] Link[1]

  • Matrix Fine Chemicals. (2025). Product Specification: 2-Bromo-1-fluoro-4-methylbenzene (Precursor). Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]

Sources

A Technical Guide to 4-Ethynyl-1-fluoro-2-methylbenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Review of an Emerging Building Block in Medicinal Chemistry and Materials Science

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and terminal alkyne functionalities has become a cornerstone for innovation. These moieties can dramatically influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and electronic characteristics.[1][2][3] This guide provides a comprehensive technical overview of 4-Ethynyl-1-fluoro-2-methylbenzene (CAS Number: 351002-93-2 ), a versatile building block that embodies this design philosophy.[4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, and potential applications.

Chemical Identity and Physicochemical Properties

4-Ethynyl-1-fluoro-2-methylbenzene is a substituted aromatic compound featuring a fluorine atom, a methyl group, and a terminal ethynyl group. This unique combination of functional groups makes it a valuable synthon for introducing these key pharmacophores into more complex molecular architectures.

Table 1: Chemical and Physical Properties [4][5]

PropertyValue
CAS Number 351002-93-2
Molecular Formula C₉H₇F
Molecular Weight 134.15 g/mol
IUPAC Name 4-ethynyl-1-fluoro-2-methylbenzene
Boiling Point 169-170 °C
Density 1.007 g/mL at 25 °C
Refractive Index (n20/D) 1.5210
Physical Form Liquid

Material Safety Data Sheet (MSDS) and Hazard Analysis

A thorough understanding of the safety and handling requirements for any chemical is paramount. The Material Safety Data Sheet (MSDS) for 4-Ethynyl-1-fluoro-2-methylbenzene indicates several key hazard classifications that researchers must be aware of.

Table 2: GHS Hazard Summary [4]

Hazard ClassPictogramSignal WordHazard Statement
Flammable liquids (Category 3)GHS02Danger H226: Flammable liquid and vapor
Serious eye damage (Category 1)GHS05Danger H318: Causes serious eye damage
Acute toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed
Skin irritation (Category 2)GHS07Warning H315: Causes skin irritation
Eye irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)GHS07Warning H335: May cause respiratory irritation

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly sealed in a dry environment, preferably at 2-8°C.

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene is the Sonogashira coupling reaction . This well-established cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] The synthesis of this compound typically starts from a halogenated precursor, such as 4-bromo-1-fluoro-2-methylbenzene.

The choice of a bromo- or iodo-substituted benzene is critical, as these are more reactive than their chloro-analogs in the palladium-catalyzed cycle. The general workflow involves the reaction of the aryl halide with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Diagram 1: Proposed Sonogashira Coupling Mechanism

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L₂) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Ar-C≡CR Ar-C≡CR (Product) Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-X Cu-X Ar-Pd(II)-C≡CR(L2)->Cu-X Cu-C≡CR Cu-C≡CR (Copper Acetylide) Cu-X->Cu-C≡CR R-C≡C-H, Base Cu-C≡CR->Ar-Pd(II)-X(L2) Transmetalation R-C≡C-H R-C≡C-H (Alkyne) Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol: Representative Sonogashira Coupling

The following is a representative protocol for the synthesis of aryl alkynes, adapted from established procedures.[8] This protocol can be modified for the specific synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene from 4-bromo-1-fluoro-2-methylbenzene.

  • Reagent Preparation: To a degassed solution of 4-bromo-1-fluoro-2-methylbenzene (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.15 equiv) and copper(I) iodide (CuI, 0.1-0.3 equiv).

  • Reaction Initiation: After further degassing, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.1-1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-ethynyl-1-fluoro-2-methylbenzene.

Spectroscopic Data and Characterization

Characterization of the final product is crucial for confirming its identity and purity. PubChem provides information on the availability of Fourier-transform infrared (FTIR) and Raman spectra for this compound.[4]

Table 3: Key Spectroscopic Features

Spectroscopic TechniqueKey Features
¹H NMR Expected signals for the aromatic protons, the methyl protons, and the acetylenic proton.
¹³C NMR Characteristic signals for the sp-hybridized carbons of the alkyne, as well as the aromatic and methyl carbons. The C-F coupling will be observable on the carbon signals of the aromatic ring.
¹⁹F NMR A singlet corresponding to the single fluorine atom on the aromatic ring.
IR Spectroscopy A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a band in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.[4]
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 134.15.

Applications in Drug Discovery and Development

The unique structural features of 4-Ethynyl-1-fluoro-2-methylbenzene make it a highly attractive building block in medicinal chemistry.

  • Fluorine Moiety: The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups. This can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][9]

  • Terminal Alkyne: The terminal alkyne group serves as a versatile handle for further chemical modifications. It is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of this building block to other molecules.[10] Additionally, the linear geometry of the alkyne can act as a rigid linker or spacer in drug design, helping to orient other functional groups for optimal interaction with a biological target.

Diagram 2: Role in Fragment-Based Drug Discovery

FBDD cluster_workflow Drug Discovery Workflow Fragment 4-Ethynyl-1-fluoro-2-methylbenzene (Fragment) Click_Reaction Click Chemistry (e.g., CuAAC) Fragment->Click_Reaction Lead_Compound Lead Compound Click_Reaction->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Sources

The Strategic Utility of 2-Ethynyl-1-fluoro-4-methylbenzene in Drug Discovery: Molecular Characterization and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of drug candidates relies heavily on the strategic incorporation of highly functionalized building blocks. 2-Ethynyl-1-fluoro-4-methylbenzene (CAS: 956386-39-3) represents a dual-threat scaffold, combining the bio-orthogonal reactivity of a terminal alkyne with the pharmacokinetic-enhancing properties of a fluorinated aromatic ring. This technical guide provides an in-depth analysis of its molecular properties, structural rationale, and field-proven synthetic protocols, designed for researchers and drug development professionals seeking to leverage this compound in lead optimization and library generation.

Molecular Characterization & Physicochemical Profiling

Understanding the foundational physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The molecular formula C9H7F dictates a low molecular weight, making it an ideal, fragment-sized building block that will not artificially inflate the molecular weight of the final drug candidate beyond Lipinski's Rule of Five parameters.

Table 1: Quantitative Molecular Data
ParameterSpecification
IUPAC Name This compound
CAS Registry Number 956386-39-3
Molecular Formula C9H7F
Molecular Weight 134.15 g/mol
Monoisotopic / Exact Mass 134.053178 Da
Rotatable Bonds 1
SMILES CC1=CC(C#C)=C(F)C=C1

Data supported by chemical registry databases[1],[2].

Structural Rationale in Medicinal Chemistry

The architecture of this compound is not coincidental; each functional group serves a distinct, causal purpose in drug design:

  • The Fluorine Effect (Position 1): The introduction of fluorine atoms into small molecules is a cornerstone of modern drug discovery, known to modulate acidity, alter conformational preferences, and enhance membrane permeability ()[3]. In this scaffold, the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect. Synthetically, this increases the acidity of the adjacent terminal alkyne proton, accelerating metal-catalyzed reactions. Pharmacologically, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic position, improving the drug's metabolic half-life ()[4].

  • The Terminal Alkyne (Position 2): Serving as a bio-orthogonal handle, the ethynyl group allows for rapid, late-stage diversification. It is the primary reactive site for forming rigid diaryl alkynes (via Sonogashira coupling) or 1,2,3-triazoles (via Click chemistry), which act as highly stable amide bioisosteres.

  • The Methyl Anchor (Position 4): The para-methyl group provides a defined steric bulk and lipophilic anchor, frequently utilized to occupy hydrophobic pockets within target kinase or receptor active sites.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the experimental choices, transforming standard procedures into self-validating systems.

Protocol A: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol utilizes this compound to generate a 1,4-disubstituted 1,2,3-triazole scaffold.

  • Reagent Preparation: Dissolve this compound (1.0 equiv) and the target organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic

      
      -BuOH/H2O system provides optimal solubility for both the organic substrates and the inorganic catalysts, facilitating rapid interfacial reaction kinetics.
      
  • Catalyst Activation: Add copper(II) sulfate pentahydrate (0.05 equiv) followed by sodium ascorbate (0.1 equiv).

    • Causality & Validation: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This step is self-validating: a distinct visual color shift from pale blue (Cu(II)) to colorless/pale yellow (Cu(I)) confirms the generation of the active catalyst. Maintaining a low, steady concentration of Cu(I) prevents the unwanted oxidative Glaser homocoupling of the alkyne.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent.

    • Validation: The fluorinated alkyne is highly non-polar. Its complete disappearance and the emergence of a baseline-separated, highly polar triazole spot provide immediate visual validation of full conversion.

Protocol B: Sonogashira Cross-Coupling

This methodology extends the conjugation of the fluorinated system by coupling the terminal alkyne with an aryl halide.

  • Degassing: Dissolve the aryl halide (1.0 equiv) and this compound (1.1 equiv) in anhydrous triethylamine. Sparge the solution with argon gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Residual

      
       acts as an oxidant for the intermediate copper acetylide, driving the competing Glaser homocoupling and consuming the valuable alkyne starting material.
      
  • Catalyst Introduction: Add

    
     (0.02 equiv) and CuI (0.05 equiv) under a positive pressure of argon.
    
    • Causality: The CuI co-catalyst reacts with the terminal alkyne to form a copper acetylide. This intermediate transmetalates with the Pd(II)-aryl complex significantly faster than the free alkyne would, drastically lowering the activation energy barrier for C-C bond formation.

  • Execution and Validation: Heat the reaction mixture to 70°C.

    • Validation: As the cross-coupling proceeds, the triethylamine neutralizes the generated hydrogen halide byproduct. The formation of a dense, white triethylammonium halide precipitate serves as a self-validating physical indicator that the catalytic cycle is actively turning over.

Pathway and Workflow Visualization

The following diagram illustrates the divergent synthetic pathways leveraging this compound to generate optimized drug candidate libraries.

G A This compound (C9H7F, MW: 134.15) B Sonogashira Coupling (Pd/Cu Catalysis) A->B Aryl Halide Base, Solvent C CuAAC 'Click' Chemistry (Cu(I) Catalysis) A->C Organic Azide Ascorbate D Diarylalkyne Scaffold (Conjugated Systems) B->D C-C Bond Formation E 1,2,3-Triazole Scaffold (Amide Bioisosteres) C->E C-N Bond Formation F Drug Candidate Library (Optimized ADME/Tox) D->F Lead Optimization E->F Lead Optimization

Synthetic workflows leveraging this compound in drug discovery.

References

  • Pharmacy Journal. "Fluorine in drug discovery: Role, design and case studies". DOI: 10.33545/26647222.2025.v7.i2b.207. Available at: [Link]

  • LE STUDIUM. "Fluorine as a key element in modern drug discovery and development". Available at: [Link]

Sources

2-Ethynyl-1-fluoro-4-methylbenzene: A Strategic Fluorinated Alkyne for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Ethynyl-1-fluoro-4-methylbenzene (CAS: 956386-39-3), a specialized fluorinated alkyne intermediate. It is designed for researchers requiring high-purity synthesis protocols and strategic application insights for medicinal chemistry.

Executive Summary

This compound represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in the orthogonal reactivity of the terminal alkyne group combined with the metabolic stability conferred by the fluoro-methyl substitution pattern.

  • Strategic Role: It serves as a modular building block for introducing the 2-fluoro-4-methylphenyl moiety—a motif frequently employed to optimize lipophilicity (

    
    ) and block metabolic soft spots in kinase inhibitors and GPCR ligands.
    
  • Reactivity Profile: The terminal alkyne acts as a versatile handle for Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and heterocycle formation (e.g., indoles, triazoles).

  • Chemical Identity:

    • CAS Number: 956386-39-3[1][2][3]

    • Systematic Name: this compound[1][3]

    • Molecular Formula:

      
      
      
    • Molecular Weight: 134.15 g/mol

Chemical Profile & Structural Properties[4][5]

The positioning of substituents on the benzene ring dictates both the synthetic accessibility and the biological performance of the final drug candidate.

PropertyValue / DescriptionImpact on Drug Design
Fluorine Position (C1) Ortho to AlkyneModulates acidity of the alkyne proton; enhances metabolic stability by blocking the C1 position; creates favorable dipole interactions.
Methyl Position (C4) Para to FluorineIncreases lipophilicity; fills hydrophobic pockets in target proteins (e.g., kinase hinge regions).
Ethynyl Group (C2) Ortho to FluorineReactive handle for "Click" chemistry or cross-coupling; provides rigid linearity to the molecular scaffold.
Predicted Boiling Point ~169–170 °CHigh enough for stable handling, low enough for distillation purification.
Density ~1.0–1.05 g/mLStandard organic liquid handling.

Synthesis Protocol: The "Self-Validating" Workflow

This section details the synthesis of this compound from the commercially available precursor 2-bromo-1-fluoro-4-methylbenzene . The route utilizes a standard Sonogashira coupling followed by desilylation.

Route Overview
  • Coupling: 2-Bromo-1-fluoro-4-methylbenzene + TMS-Acetylene

    
     TMS-Intermediate.
    
  • Deprotection: TMS-Intermediate

    
     this compound.
    

SynthesisWorkflow Start 2-Bromo-1-fluoro- 4-methylbenzene Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMSA) Start->Step1 Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Product 2-Ethynyl-1-fluoro- 4-methylbenzene Step2->Product

Figure 1: Two-step synthesis workflow from the aryl bromide precursor.

Detailed Experimental Procedure
Step 1: Sonogashira Coupling

Objective: Install the protected alkyne handle.

  • Reagents:

    • 2-Bromo-1-fluoro-4-methylbenzene (1.0 equiv)

    • Trimethylsilylacetylene (TMSA) (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (

      
      ) (0.02 equiv)
      
    • Copper(I) iodide (CuI) (0.04 equiv)

    • Triethylamine (

      
      ) (Solvent/Base)
      

Protocol:

  • Setup: Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI under an argon atmosphere.

  • Addition: Add degassed

    
     (anhydrous) via syringe. Add TMSA dropwise at room temperature.
    
  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Self-Validation Check: The reaction mixture should darken (formation of Pd black) and precipitate salts (

      
      ). TLC (Hexane) should show the disappearance of the bromide (
      
      
      
      ) and appearance of a fluorescent spot (
      
      
      ).
  • Workup: Cool to RT, filter through a celite pad to remove Pd residues and salts. Wash with

    
    . Concentrate the filtrate.
    
Step 2: Desilylation

Objective: Reveal the terminal alkyne.

  • Reagents:

    • TMS-Intermediate (from Step 1)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Methanol (

      
      )
      

Protocol:

  • Reaction: Dissolve the crude TMS-intermediate in MeOH. Add

    
     solid. Stir at room temperature for 1–2 hours.
    
    • Self-Validation Check: TLC will show a slight shift in

      
       (product is slightly more polar than TMS-SM). Gas evolution is usually not visible, but complete conversion is rapid.
      
  • Workup: Dilute with water, extract with

    
     or Hexane (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (100% Hexanes) yields the pure product as a colorless to pale yellow oil.

Applications in Drug Discovery[6][7][8]

The This compound scaffold serves as a "hub" for divergent synthesis. The alkyne group allows for the rapid generation of libraries containing the fluoro-methyl-phenyl motif.

Key Reaction Pathways
  • Click Chemistry (CuAAC):

    • Reaction: Alkyne + Azide

      
       1,2,3-Triazole.
      
    • Application: The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability and solubility. The fluoro-methyl-phenyl group is positioned to interact with hydrophobic pockets (e.g., in kinase inhibitors).

  • Sonogashira Cross-Coupling:

    • Reaction: Alkyne + Aryl Halide

      
       Diaryl Alkyne.
      
    • Application: Synthesis of rigid "rod-like" molecules often found in liquid crystals or as spacers in PROTACs (Proteolysis Targeting Chimeras).

  • Heterocycle Synthesis (Indoles/Benzofurans):

    • Reaction: The ortho-fluoro substituent is crucial here. While fluorine is a strong bond, the ortho-position relative to the alkyne allows for specific cyclization modes (e.g., nucleophilic attack on the alkyne followed by cyclization).

    • Note: In many cases, the fluorine is retained to modulate the pKa of the resulting heterocycle.

Applications Core 2-Ethynyl-1-fluoro- 4-methylbenzene Click CuAAC 'Click' Chemistry (Triazole Formation) Core->Click Sono Sonogashira Coupling (Biaryl Alkynes) Core->Sono Hetero Heterocycle Synthesis (Indoles, Benzofurans) Core->Hetero ClickOut Bioisosteres for Amides (Metabolic Stability) Click->ClickOut SonoOut Kinase Inhibitors (Rigid Spacers) Sono->SonoOut HeteroOut Fluoro-Indoles (Privileged Scaffolds) Hetero->HeteroOut

Figure 2: Divergent synthetic applications of the fluoro-ethynyl scaffold.

Strategic Value of the Fluoro-Methyl Motif
  • Metabolic Blocking: The fluorine atom at C1 and methyl at C4 block these positions from Cytochrome P450 oxidation, extending the half-life (

    
    ) of the drug.
    
  • Conformational Lock: The ortho-fluorine can induce a preferred conformation of the alkyne (or resulting triazole) relative to the phenyl ring via electrostatic repulsion or attraction, locking the bioactive conformation.

Safety & Handling

  • Alkyne Instability: Terminal alkynes can polymerize exothermically if heated excessively or exposed to radical initiators. Store at 2–8°C under inert gas.

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use appropriate ventilation.

  • Metal Residues: Ensure thorough removal of Copper and Palladium (using scavengers like QuadraPure™) before biological testing, as trace metals can interfere with enzymatic assays.

References

  • Sonogashira Coupling Protocol

    • Title: Sonogashira Coupling - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • Indole Synthesis from Alkynes

    • Title: Synthesis of indoles - Organic Chemistry Portal[4]

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Significance of Fluorine in Medicinal Chemistry: A Review
    • Source: Asian Journal of Research in Chemistry
    • URL:[Link]

  • Product Identification (CAS 956386-39-3)

    • Title: this compound Product Page[1][3]

    • Source: BLD Pharm[1][5]

Sources

Methodological & Application

Application Note: Sonogashira Coupling Protocols using 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 2-Ethynyl-1-fluoro-4-methylbenzene (CAS: 956386-39-3). This specific building block is increasingly relevant in medicinal chemistry for introducing a rigid, fluorinated linker that modulates metabolic stability and lipophilicity.

Unlike simple phenylacetylene, the presence of an ortho-fluorine atom and a para-methyl group introduces specific electronic behaviors—most notably the enhanced acidity of the acetylenic proton due to the inductive effect of the fluorine. This guide provides protocols tailored to mitigate homocoupling risks while maximizing cross-coupling efficiency.

Compound Specifications
PropertyDetail
IUPAC Name This compound
Common Name 4-Fluoro-3-ethynyltoluene
CAS Number 956386-39-3
Molecular Weight 134.15 g/mol
Electronic Profile Ortho-Fluoro (Inductive withdrawing), Para-Methyl (Weakly donating)
Key Reactivity Enhanced C(sp)-H acidity; moderate nucleophilicity

Mechanistic Insight: The "Ortho-Fluoro" Effect

To optimize the reaction, one must understand how the substituents affect the catalytic cycle.

  • Enhanced Acidity (The F-Effect): The fluorine atom at the C1 position exerts a strong inductive withdrawing effect (-I) on the adjacent carbon atoms. This significantly increases the acidity of the terminal alkyne proton at C2.

    • Consequence: Faster deprotonation by the amine base, leading to rapid formation of the Copper-acetylide species.

    • Risk:[1] If the oxidative addition of the aryl halide is slow, the excess concentration of Cu-acetylide increases the risk of Glaser homocoupling (dimerization).

  • Steric Considerations: While fluorine is small (van der Waals radius ~1.47 Å), its ortho position creates a "fencing" effect that can influence the reductive elimination step, favoring specific ligand bite angles.

Mechanistic Pathway Diagram[2]

SonogashiraMechanism cluster_cycle Palladium Cycle cluster_copper Copper Cycle (Activated by F) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuI CuI Catalyst CuAcetylide Cu-Acetylide (Accelerated by ortho-F) CuAcetylide->TransMet - CuX ArX Aryl Halide (Ar-X) ArX->OxAdd Alkyne 2-Ethynyl-1-fluoro- 4-methylbenzene Alkyne->CuAcetylide + Base / CuI (Fast Step) Base Amine Base

Figure 1: Catalytic cycle highlighting the accelerated formation of the Copper-acetylide species due to the ortho-fluorine substituent.

Protocol A: The "Gold Standard" (Pd/Cu Catalysis)

This protocol is robust for coupling this compound with aryl iodides and activated aryl bromides. It prioritizes yield and reproducibility.

Materials
  • Substrate: this compound (1.1 equiv)

  • Electrophile: Aryl Iodide/Bromide (1.0 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: THF (anhydrous) or DMF (for difficult substrates)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen. Strict oxygen exclusion is vital to prevent homocoupling of the fluorinated alkyne.

  • Reagent Charging:

    • Add the Aryl Halide (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.01 equiv) to the flask.

    • Expert Tip: If the aryl halide is a solid, add it now. If liquid, add after solvent.

  • Solvent & Base Addition:

    • Add anhydrous THF (concentration ~0.2 M relative to halide).

    • Add Et3N (3.0 equiv) via syringe.

    • Degas the mixture by bubbling Argon through the solution for 10 minutes. This is critical.

  • Alkyne Addition (The Control Step):

    • Dissolve this compound (1.1 equiv) in a minimal amount of degassed THF.

    • Add this solution dropwise over 15–20 minutes to the stirring reaction mixture.

    • Reasoning: Slow addition keeps the concentration of the highly reactive fluorinated Cu-acetylide low relative to the oxidative addition complex (Ar-Pd-X), suppressing homocoupling.

  • Reaction & Monitoring:

    • Stir at Room Temperature (for Iodides) or 60°C (for Bromides).

    • Monitor via TLC or LC-MS. Standard reaction time is 2–6 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Rinse with EtOAc.

    • Wash the filtrate with saturated NH4Cl (aq) to chelate residual Copper (solution will turn blue if Cu is present).

    • Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Copper-Free Methodology (For Sensitive Systems)

Use this protocol if the substrate contains moieties sensitive to Copper or if Glaser homocoupling is observed as a major byproduct in Protocol A.

Materials
  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(PPh3)4 (5 mol%)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene

  • Temperature: 80°C

Step-by-Step Methodology
  • Setup: Use a sealed tube or pressure vial to prevent solvent loss at elevated temperatures.

  • Charging: Add Aryl Halide, Pd source, Ligand (XPhos), and Cs2CO3 to the vial.

  • Solvent: Add MeCN (degassed).

  • Alkyne Addition: Add this compound (1.2 equiv) in one portion (homocoupling is less of a risk without Cu).

  • Heating: Seal the vessel and heat to 80°C for 12 hours.

  • Workup: Standard extraction with water/EtOAc.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Significant Homocoupling (Dimer of alkyne)Oxygen presence or fast Cu-cycle1. Degas solvents more rigorously.2. Switch to Protocol B (Cu-free).3. Reduce CuI loading to 0.5 mol%.
Low Conversion Oxidative addition failure1. Switch solvent to DMF or DMAc (higher boiling point).2. Use a more electron-rich ligand (e.g., PCy3 or XPhos) to boost Pd reactivity.
Dehydrofluorination Base too strong / High Temp1. The ortho-F is stable, but harsh conditions might trigger side reactions. Use milder bases (K2CO3) and lower temps.
Black Precipitate (Early) Pd Catalyst decomposition"Pd Black" formation. Add excess ligand (PPh3) or switch to a palladacycle precatalyst.

Workflow Visualization

Workflow Start Start: this compound Decision Is the Coupling Partner an Aryl Iodide? Start->Decision MethodA Protocol A: Standard Pd/Cu (Room Temp) Decision->MethodA Yes MethodA_Heat Protocol A: Standard Pd/Cu (Heat to 60°C) Decision->MethodA_Heat No (Bromide/Chloride) Check Check for Homocoupling (LCMS) MethodA->Check MethodA_Heat->Check MethodB Protocol B: Copper-Free (Pd/XPhos, 80°C) Purify Workup: NH4Cl Wash & Flash Column MethodB->Purify Check->MethodB High Homocoupling Check->Purify Clean Reaction

Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate reactivity and experimental outcomes.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved October 26, 2023. Link

  • Synthon Chemicals. (n.d.). Product Data: this compound (CAS 956386-39-3).[2][3] Link

  • Bakherad, M. (2013). Copper-Free Sonogashira Cross-Coupling Reactions.[4][5][6][7] Applied Organometallic Chemistry, 27(3), 125–140. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.[5][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

Application Note: Catalytic Functionalization of 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Professionals, Synthetic Chemists, and Materials Scientists

Executive Summary

2-Ethynyl-1-fluoro-4-methylbenzene (CAS: 956386-39-3) is a highly versatile bifunctional building block. The presence of a terminal alkyne ortho to a highly electronegative fluorine atom creates a unique electronic environment. This structural motif serves as a linchpin for divergent catalytic functionalizations, enabling the rapid assembly of complex pharmacophores. This application note details three field-proven catalytic protocols—Sonogashira coupling, cascade annulation, and click chemistry—emphasizing mechanistic causality and self-validating experimental designs.

Workflow SM 2-Ethynyl-1-fluoro- 4-methylbenzene Sonogashira Sonogashira Coupling SM->Sonogashira Pd/Cu catalysis CuAAC CuAAC (Click Chemistry) SM->CuAAC Cu(I), Azide Annulation Cascade Annulation SM->Annulation Direct Annulation InternalAlkyne Internal Alkyne Derivatives Sonogashira->InternalAlkyne Triazole 1,4-Disubstituted Triazoles CuAAC->Triazole Benzofuran 5-Methylbenzo[b]furan Scaffolds Annulation->Benzofuran InternalAlkyne->Annulation Cu(I), KOH, Heat

Figure 1: Divergent catalytic functionalization workflow for this compound.

Pathway 1: Palladium-Catalyzed Sonogashira Cross-Coupling

Mechanistic Insights & Causality The Sonogashira coupling of this compound with aryl halides is driven by a synergistic Pd(0)/Pd(II) and Cu(I) dual-catalytic cycle[1]. The addition of a copper(I) co-catalyst is critical; it reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the Pd(II) oxidative addition complex, significantly lowering the activation energy barrier compared to copper-free variants. Triethylamine (Et₃N) is utilized both as a solvent and a base to neutralize the hydrohalic acid byproduct, driving the equilibrium forward[1].

Sonogashira Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA + Aryl Halide (Oxidative Addition) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM + Cu-Acetylide (Transmetalation) PdII_TM->Pd0 Reductive Elimination Product Internal Alkyne Product PdII_TM->Product Releases

Figure 2: Simplified Pd(0)/Pd(II) catalytic cycle for the Sonogashira cross-coupling.

Self-Validating Protocol: Synthesis of Internal Alkynes

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), aryl iodide (1.1 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent Addition: Inject anhydrous, degassed THF (5 mL) and Et₃N (5 mL). The amine acts as the requisite base for acetylide formation.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the highly non-polar terminal alkyne spot disappears, replaced by a lower Rf spot (internal alkyne). Confirm completion by injecting an aliquot into a GC-MS; the appearance of the target molecular ion peak confirms successful cross-coupling without Glaser homocoupling.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Pathway 2: Copper-Catalyzed Cascade Annulation to Benzo[b]furans

Mechanistic Insights & Causality The ortho-fluoroalkynylbenzene motif is perfectly primed for a cascade hydration/annulation sequence[2]. The catalytic cycle initiates with a Nucleophilic Aromatic Substitution (SNAr) where the hydroxide ion displaces the fluorine atom. DMSO is strictly required as the solvent; its polar aprotic nature poorly solvates the hydroxide anion, rendering it highly nucleophilic, while simultaneously stabilizing the Meisenheimer transition state[2]. Subsequent coordination of Cu(I) to the alkyne activates it for a 5-endo-dig intramolecular cyclization by the newly formed phenolate, yielding a 5-methylbenzo[b]furan derivative[2].

AnnulationMechanism A Start 2-Fluorophenylacetylene B Step 1: SNAr Nucleophilic attack by OH- A->B KOH, DMSO C Intermediate 2-Alkynylphenolate B->C -F- D Step 2: Cu Coordination Cu(I) activates alkyne C->D CuI E Step 3: Cyclization 5-endo-dig ring closure D->E Intramolecular attack F Product Benzofuran Derivative E->F Protonolysis F->A Catalytic turnover (CuI)

Figure 3: Mechanism of Cu-catalyzed cascade annulation via SNAr and 5-endo-dig cyclization.

Self-Validating Protocol: Synthesis of 5-Methylbenzo[b]furan Derivatives

  • Preparation: Charge a reaction vial with this compound (1.0 mmol), CuI (10 mol%), and powdered KOH (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (3 mL).

  • Reaction: Seal the vial and heat to 80 °C for 4–8 hours.

  • Validation Checkpoint (Self-Validation): Analyze a crude reaction aliquot via ¹H-NMR. The protocol is self-validating when the terminal alkyne proton (singlet, ~3.2 ppm) completely disappears, and a new diagnostic furan ring proton emerges in the aromatic region (~6.7 ppm), confirming ring closure rather than mere alkyne hydration.

  • Workup: Dilute with water, extract with diethyl ether, wash extensively with brine to remove DMSO, and concentrate in vacuo.

Pathway 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Insights & Causality The CuAAC reaction is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles[3]. The use of CuSO₄ with sodium ascorbate ensures the continuous in situ generation of the active Cu(I) catalyst. This stepwise Huisgen cycloaddition is highly regioselective because the Cu(I) forms a dinuclear intermediate that directs the azide attack, exclusively yielding the 1,4-isomer, unlike the thermal uncatalyzed process which yields a mixture of 1,4- and 1,5-isomers[3].

Self-Validating Protocol: Synthesis of 1,4-Disubstituted Triazoles

  • Preparation: Dissolve this compound (1.0 mmol) and the target organic azide (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (4 mL).

  • Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

  • Reaction: Stir at room temperature (25 °C) for 12–24 hours.

  • Validation Checkpoint (Self-Validation): The reaction provides a visual self-validation: the initial blue/green suspension of Cu(II) transitions to a clear or pale yellow solution as the active Cu(I) species forms and the product precipitates. For quantitative validation, use FT-IR spectroscopy to confirm the complete disappearance of the strong azide stretch at ~2100 cm⁻¹.

  • Workup: Filter the precipitated triazole product, wash with cold water, and dry.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of this compound across the three described pathways.

Reaction PathwayCatalyst SystemSolventTemp (°C)Time (h)Typical YieldPrimary Validation
Sonogashira Coupling Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)THF / Et₃N604–685–95%GC-MS, TLC
Cascade Annulation CuI (10 mol%), KOH (2 equiv)DMSO804–875–88%¹H-NMR
CuAAC (Click) CuSO₄ (5 mol%), Na Ascorbate (10 mol%)t-BuOH / H₂O2512–24>90%IR Spectroscopy
References
  • Li, Y., Cheng, L., Liu, X., Li, B., & Sun, N. (2014). "Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes." Beilstein Journal of Organic Chemistry, 10, 2886–2891.[Link]

  • Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews, 40, 5084-5121.[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

Sources

Application Note: Gold(I)-Catalyzed Cascade Cyclization of 2-Ethynyl-1-fluoro-4-methylbenzene for the Synthesis of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

The incorporation of fluorinated aromatic motifs is a cornerstone strategy in modern drug discovery, utilized to modulate pKa, enhance lipophilicity, and block metabolic liabilities. 2-Ethynyl-1-fluoro-4-methylbenzene is a highly versatile terminal alkyne building block. However, its functionalization requires highly chemoselective activation to avoid undesired interactions with the hard, electronegative fluorine atom.

Gold(I) catalysis provides an elegant solution. Due to profound relativistic effects, Gold(I) acts as a superior "soft" Lewis acid, selectively coordinating to the soft


-system of the alkyne while entirely ignoring the hard ortho-fluorine substituent[1]. This application note details a highly efficient, self-validating protocol for the intermolecular cascade cyclization of this compound with anthranils (2,1-benzisoxazoles) to synthesize complex, biologically relevant fluorinated quinoline scaffolds.

Mechanistic Pathway & Causality

Understanding the catalytic cycle is critical for troubleshooting and scaling the reaction. The transformation is driven by the generation of a highly reactive


-imino gold carbene intermediate[2][3].
  • Catalyst Activation: The pre-catalyst (IPrAuCl) is treated with a silver salt (AgNTf

    
    ). The silver scavenges the chloride, generating the highly electrophilic, catalytically active [IPrAu]
    
    
    
    species.
  • 
    -Activation & Polarization:  The [IPrAu]
    
    
    
    coordinates to the alkyne. Crucially, the ortho-fluorine of this compound exerts a strong inductive electron-withdrawing effect, polarizing the alkyne and directing the incoming nucleophile to the internal carbon.
  • Nucleophilic Attack & Cleavage: The nitrogen atom of the anthranil attacks the activated alkyne. This triggers the cleavage of the weak N-O bond of the anthranil, generating an

    
    -imino gold carbene. The strong 
    
    
    
    -donating capability of the N-heterocyclic carbene (IPr) ligand is essential here to stabilize this highly electrophilic intermediate and prevent catalyst degradation[4].
  • Cyclization & Turn-over: An intramolecular C-H insertion (annulation) occurs, followed by rapid rearomatization and protodeauration, releasing the fluorinated quinoline and regenerating the [IPrAu]

    
     catalyst[5].
    

Mechanism A 1. Catalyst Activation [IPrAuCl] + AgNTf2 -> [IPrAu]+ B 2. π-Activation [IPrAu]+ + this compound A->B C 3. Nucleophilic Attack Anthranil attacks internal alkyne carbon B->C D 4. N-O Bond Cleavage Formation of α-imino gold carbene C->D E 5. Intramolecular Annulation C-H insertion and ring closure D->E F 6. Protodeauration Release of Fluorinated Quinoline E->F F->B Catalyst Recycle

Fig 1: Mechanistic cycle of the gold-catalyzed cascade cyclization via an α-imino carbene.

Reaction Optimization & Experimental Design

The choice of ligand, counterion, and solvent dictates the success of this transformation. Coordinating solvents (like acetonitrile) competitively bind to the gold center, shutting down the catalytic cycle. Phosphine ligands (like Ph


P) fail to sufficiently stabilize the carbene intermediate, leading to low yields[3][4].

Table 1: Optimization of Reaction Conditions

EntryCatalyst System (5 mol%)SolventTemp (°C)Yield (%)Mechanistic Observation
1Ph

PAuCl / AgOTf
DCE6045Poor carbene stabilization; byproduct formation.
2IPrAuCl / AgOTfDCE6088Good conversion; NHC ligand stabilizes intermediate.
3 IPrAuCl / AgNTf

DCE 60 94 Optimal; non-coordinating NTf

maximizes Lewis acidity.
4IPrAuCl / AgNTf

MeCN6015Solvent inhibition; MeCN coordinates to Gold(I).
5IPrAuCl (No Ag salt)DCE60N.R.No active [IPrAu]

generated; self-validation failure.

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. DCE = 1,2-Dichloroethane.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Specific visual and analytical checkpoints are embedded to ensure experimental integrity before proceeding to the next step.

Materials Required:
  • Substrate: this compound (CAS: 956386-39-3)[6]

  • Nucleophile: Anthranil (1.2 equivalents)

  • Catalyst Precursor: IPrAuCl (5 mol%)

  • Activator: AgNTf

    
     (5 mol%)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
  • Catalyst Generation (Checkpoint 1): Working inside a nitrogen-filled glovebox or using standard Schlenk techniques, add IPrAuCl (0.05 mmol) and AgNTf

    
     (0.05 mmol) to a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar. Add 1.0 mL of anhydrous DCE.
    
    • Self-Validation: The solution must immediately form a cloudy white precipitate (AgCl). If the solution remains clear, the active catalyst has not formed. Abort and verify the quality of the silver salt.

  • Substrate Addition: Dissolve this compound (1.0 mmol, 134.15 mg) in 2.0 mL of anhydrous DCE. Transfer this solution dropwise to the activated catalyst mixture.

  • Nucleophile Addition: Add anthranil (1.2 mmol) to the reaction mixture in one portion. Seal the Schlenk tube and transfer it to a pre-heated oil bath at 60 °C.

  • Reaction Monitoring (Checkpoint 2): Allow the reaction to stir for 12 hours. Monitor the progress via TLC (Eluent: 9:1 Hexanes:Ethyl Acetate).

    • Self-Validation: this compound is UV-active (R

      
       ~0.6) but non-fluorescent. The successful formation of the highly conjugated quinoline product will manifest as a new, intensely bright blue fluorescent spot under 365 nm UV light (R
      
      
      
      ~0.3). The complete disappearance of the starting material validates reaction completion.
  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the precipitated silver salts and gold residues. Wash the Celite pad with dichloromethane (3 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to isolate the pure fluorinated quinoline.

Workflow Step1 Step 1: Catalyst Activation Add IPrAuCl & AgNTf2 to DCE Validate: White AgCl precipitate Step2 Step 2: Reagent Addition Add this compound Add Anthranil (1.2 eq) Step1->Step2 Step3 Step 3: Thermal Cyclization Seal Schlenk tube Stir at 60°C for 12 hours Step2->Step3 Step4 Step 4: In-Process Control TLC Monitoring (9:1 Hex:EtOAc) Validate: Blue fluorescence at 365 nm Step3->Step4 Step5 Step 5: Isolation Celite filtration & concentration Flash Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow with embedded self-validation checkpoints.

Analytical Validation Logic

To confirm the structural integrity of the synthesized fluorinated quinoline, employ the following analytical logic:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    The terminal alkyne proton (
    
    
    C-H) of the starting material appears as a distinct signal around 3.2 ppm. Its complete disappearance confirms the consumption of the alkyne. The newly formed quinoline core will exhibit a diagnostic singlet around 8.1–8.3 ppm, corresponding to the C3-H proton of the quinoline ring.
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    The fluorine atom serves as an excellent internal probe. The signal will shift from its original position in the starting material (approx. -115 ppm) to a new distinct resonance, confirming that the C-F bond remained intact and was not subjected to undesired nucleophilic aromatic substitution (SNAr) during the gold-catalyzed process.
  • HRMS (ESI-TOF): Calculate the exact mass for [M+H]

    
     of the expected quinoline adduct to confirm the formal[4+2] annulation without fragmentation.
    

References

  • Title: Gold-Catalyzed Homogeneous (Cyclo)
  • Title: Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles Source:ResearchGate URL
  • Source:Molecules (PubMed Central)
  • Title: Gold-Catalyzed Cyclizations of cis-Enediynes: Insights into the Nature of Gold–Aryne Interactions Source:SciSpace URL
  • Title: Recent Advances in N-Heterocyclic Carbene Coinage Metal Complexes in A3-Coupling and Carboxylation Reaction Source:MDPI URL
  • Title: 1-Ethynyl-2-fluorobenzene Product Information Source:Sigma-Aldrich URL

Sources

Standard operating procedure for handling 2-Ethynyl-1-fluoro-4-methylbenzene

[1]

Product Identification & Chemical Profile

Target Compound: 2-Ethynyl-1-fluoro-4-methylbenzene CAS Number: 956386-39-3 Synonyms: 3-Ethynyl-4-fluorotoluene; 1-Fluoro-2-ethynyl-4-methylbenzene.[1] Structure: A benzene ring substituted with a fluorine atom at position 1, an ethynyl group (terminal alkyne) at position 2, and a methyl group at position 4.

PropertyValue (Approximate)Note
Molecular Formula C₉H₇F
Molecular Weight 134.15 g/mol
Physical State Liquid or Low-Melting SolidIsomer data suggests MP < 25°C; BP ~169°C.
Density ~1.01 g/mLPredicted based on isomers.[1][2][3]
Solubility Soluble in DCM, THF, EtOAc, HexanesInsoluble in water.
Flash Point ~60-70°CFlammable Liquid

Health, Safety, and Environment (HSE) Protocol

Core Hazards
  • Flammability: Classified as a Flammable Liquid (Category 3) .[4] Vapors can form explosive mixtures with air.

  • Shock Sensitivity (Specific Hazard): As a terminal alkyne, this compound possesses an acidic proton (pKa ~25). It reacts with heavy metals (Copper, Silver, Mercury) to form metal acetylides , which are shock-sensitive explosives.

    • Critical Rule:NEVER use metal spatulas or needles containing copper/silver alloys during handling. Use stainless steel, glass, or Teflon.

  • Polymerization: Terminal alkynes are prone to thermal polymerization. Store cold.

Storage & Stability
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under an inert atmosphere (Argon or Nitrogen).[5]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation.

Workflow Visualization: Safety & Storage

SafetyWorkflowReceiptReceipt of MaterialInspectVisual Inspection(Check for Polymerization)Receipt->Inspect ImmediateInertInert Gas Purge(Argon/N2)Inspect->Inert Seal CheckStorageStorage(2-8°C, Dark)Inert->Storage Long TermUsageExperimental UseStorage->Usage Warm to RTUsage->Inert Re-seal

Caption: Lifecycle management for terminal alkynes to prevent oxidative degradation and polymerization.

Application Note: Synthesis & Purification

Rationale: This compound is often synthesized in-house due to limited commercial bulk availability. The standard route utilizes the commercially available precursor 2-bromo-1-fluoro-4-methylbenzene.

Synthesis Route (Sonogashira Coupling)

Precursor: 2-Bromo-1-fluoro-4-methylbenzene (CAS: 452-62-0).[6][7] Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

Step 1: TMS-Protection

Ar-Br + TMS-C≡CH → Ar-C≡C-TMS

  • Dissolve precursor (1.0 equiv) in anhydrous THF/Et₃N (1:1 v/v).

  • Add CuI (0.05 equiv) and Pd(PPh₃)₂Cl₂ (0.05 equiv). Degas with Argon.

  • Add TMS-acetylene (1.2 equiv) dropwise.

  • Heat to 60°C for 4-12 hours. Monitor by TLC (Hexanes).

  • Workup: Filter through Celite (removes Pd/Cu), concentrate, and purify via silica flash chromatography (100% Hexanes).

Step 2: Deprotection

Ar-C≡C-TMS → Ar-C≡CH (Target)

  • Dissolve intermediate in MeOH/THF (1:1).

  • Add K₂CO₃ (1.5 equiv). Stir at RT for 1-2 hours.

  • Workup: Dilute with water, extract with Hexanes/Et₂O.

  • Purification: Silica plug filtration. Note: Distillation is risky due to polymerization; column chromatography is preferred.

Protocol: Sonogashira Coupling (Usage)

Objective: Use this compound as a nucleophile to couple with Iodobenzene (Model System).

Reagents & Setup
ComponentEquivRole
Aryl Halide (Iodobenzene)1.0Electrophile
Alkyne (Target Cmpd)1.2Nucleophile
Catalyst (Pd(PPh₃)₄)0.05Palladium(0) source
Co-Catalyst (CuI)0.05Activates alkyne
Base/Solvent ExcessEt₃N or Diisopropylamine (DIPA) in THF
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cool under Argon flow.

  • Charging: Add Iodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.05 mmol).

  • Solvent: Add anhydrous THF (5 mL) and Et₃N (2 mL). Note: Sparge solvents with Argon for 15 mins prior to use to remove O₂.

  • Addition: Add This compound (1.2 mmol) via syringe.

    • Why? Adding the alkyne last prevents premature formation of copper acetylides before the catalytic cycle engages.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

    • Observation: The reaction typically turns dark brown/black as Pd precipitates or colloids form.

  • Quench: Add saturated NH₄Cl solution (aq) to chelate copper salts (turns blue).

  • Extraction: Extract with Ethyl Acetate (3x 10 mL). Wash combined organics with Brine.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Reaction Mechanism & Logic

The fluorine atom at the ortho position exerts an electronic withdrawing effect, slightly increasing the acidity of the terminal alkyne proton, potentially accelerating the transmetallation step compared to non-fluorinated analogs.

SonogashiraMechanismStartReagents:Ar-I + AlkyneOxAddOxidative AdditionPd(0) inserts into Ar-IStart->OxAddTransMetTransmetallationCu-Acetylide transfers Alkyne to PdOxAdd->TransMet + Cu-AcetylideIsoIsomerizationCis/Trans alignmentTransMet->IsoRedElimReductive EliminationProduct Release + Pd(0) RegensIso->RedElimRedElim->OxAdd Pd(0) recycles

Caption: The Pd(0)/Cu(I) catalytic cycle. Oxygen exclusion is critical to prevent homocoupling (Glaser reaction) at the Transmetallation stage.[5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Reaction Catalyst poisoning (O₂)Ensure rigorous degassing of solvents (Freeze-Pump-Thaw or Sparging).
Homocoupling (Dimer) Presence of OxygenThe "Glaser Coupling" competes with Sonogashira in the presence of O₂. Increase Argon flow.
Black Precipitate Pd Aggregation ("Pd Black")Reaction complete or ligand dissociation. Add more PPh₃ ligand to stabilize Pd species.
Incomplete Conversion Steric BulkThe ortho-fluoro group adds steric hindrance. Increase Temp to 50°C or use a more active catalyst (e.g., Pd(dppf)Cl₂).

References

  • PubChem. 4-Ethynyl-1-fluoro-2-methylbenzene (Isomer Data).[8] National Library of Medicine. [Link]

  • Matrix Fine Chemicals. 2-Bromo-1-fluoro-4-methylbenzene (Precursor).[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-ethynyl-1-fluoro-4-methylbenzene using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles and common questions regarding the chromatographic behavior of this compound.

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

A1: Understanding the molecule's structure is critical. This compound is a substituted aromatic compound with a molecular weight of approximately 134.15 g/mol [1]. Its key features are:

  • Aromatic Benzene Ring: Largely non-polar and hydrophobic.

  • Methyl Group (-CH₃): An electron-donating, non-polar group.

  • Ethynyl Group (-C≡CH): The triple bond's π-system introduces some electron density and can participate in weak polar interactions. The terminal proton is weakly acidic.

  • Fluoro Group (-F): An electron-withdrawing group that adds a small degree of polarity to the molecule.

Overall, the molecule is considered to be of low to moderate polarity. This dictates that a normal-phase chromatography setup is the most effective approach for its purification[2].

Q2: Why is normal-phase column chromatography the standard method for this compound?

A2: Normal-phase chromatography utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase[2][3]. The principle of separation is based on differential adsorption[4][5].

  • Polar Stationary Phase: Silica gel (SiO₂) is the most common choice. Its surface is covered with polar silanol groups (-Si-OH)[4][6].

  • Interaction: More polar molecules in a mixture will interact more strongly with the polar silica gel and will therefore move down the column more slowly. Less polar molecules have weaker interactions and are carried down the column more quickly by the non-polar mobile phase[2].

  • Application: Since this compound is relatively non-polar, it will not bind excessively to the silica gel, allowing it to be eluted with a non-polar solvent system while more polar impurities (e.g., catalyst residues or oxidized byproducts) remain strongly adsorbed[7].

Q3: How do I use Thin-Layer Chromatography (TLC) to develop an effective solvent system for my column?

A3: TLC is an indispensable preliminary tool for optimizing the mobile phase before committing to a larger-scale column separation[4][8]. The goal is to find a solvent or solvent mixture that provides good separation between your target compound and its impurities.

  • Spot a TLC plate with your crude reaction mixture.

  • Develop the plate in a sealed chamber with a chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under a UV lamp (if the compounds are UV-active) or by using a stain.

  • Calculate the Retardation Factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front[9][10][11].

Q4: What is an ideal Retardation Factor (Rf) on a TLC plate for good column separation, and why?

A4: For effective separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.5 on the TLC plate using the same stationary phase[12]. An average Rf of 0.25 - 0.35 is often considered optimal[13].

  • Why this range? An Rf in this window ensures that the compound has sufficient interaction with the stationary phase to separate from less polar impurities (which will have a higher Rf) and that it will elute from the column in a reasonable volume of solvent without excessive band broadening[12][13].

  • Rf too high (>0.5): The compound has very little interaction with the stationary phase and will elute too quickly from the column, often co-eluting with the solvent front and other non-polar impurities.

  • Rf too low (<0.2): The compound interacts too strongly with the stationary phase. This will require a very large volume of solvent to elute, leading to broad, diffuse bands and poor recovery.

Section 2: Experimental Protocol: Purifying this compound

This section provides a detailed, step-by-step methodology for the purification. This protocol assumes the compound was synthesized via a method like the Sonogashira coupling and may contain starting materials, homocoupled byproducts, and catalyst residues[14][15].

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Collection tubes or flasks

  • Pressurized air or nitrogen source (for flash chromatography)

Step-by-Step Methodology
  • TLC Method Development:

    • Prepare several developing chambers with different ratios of Hexane:EtOAc (e.g., 99:1, 95:5, 90:10).

    • Spot your crude mixture on TLC plates and develop them in the prepared chambers.

    • Identify the solvent system that gives your target compound an Rf value of approximately 0.3. This will be your "eluent."

  • Column Preparation (Slurry Packing):

    • Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm)[16].

    • In a beaker, create a slurry by mixing the required amount of silica gel with your starting eluent (a slightly less polar mixture than your final eluent, e.g., 100% Hexane)[4][8].

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing[8].

    • Open the stopcock to drain some solvent, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica gel , as this will cause the bed to crack and ruin the separation[8].

    • Add another thin layer of sand (approx. 0.5 cm) on top of the packed silica bed to prevent it from being disturbed during solvent and sample addition.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica[4].

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, ensuring not to disturb the top layer of sand[8].

    • Apply gentle pressure using compressed air or nitrogen to begin the flow of the mobile phase through the column (this is what defines it as "flash" chromatography)[5][17][18].

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).

    • If separation is difficult, a gradient elution can be used. Start with a non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by slowly adding more ethyl acetate[4].

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to determine which ones contain your purified product. Spot every few fractions on a single TLC plate for easy comparison.

    • Fractions containing only the spot corresponding to your pure product should be combined.

    • Remove the solvent from the combined pure fractions via rotary evaporation to yield the purified this compound.

Section 3: Troubleshooting Guide

This Q&A guide addresses specific issues that may arise during the experiment.

Problem Area: Poor or No Separation

Q: My target compound is co-eluting with an impurity. What should I do? A: This is a common resolution problem.

  • Cause 1: Incorrect Solvent System. Your eluent is likely too polar, causing both compounds to travel down the column too quickly.

    • Solution: Re-develop your method using TLC. Choose a less polar solvent system (i.e., increase the proportion of hexane) that shows a clear separation between the spots of your target and the impurity[4].

  • Cause 2: Column Overload. You may have loaded too much crude material onto the column.

    • Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel. For your next attempt, either reduce the amount of sample or use a larger column with more silica.

  • Cause 3: Poorly Packed Column. Channeling or cracks in the silica bed can lead to uneven flow and poor separation[4].

    • Solution: Ensure you are using a proper slurry packing technique to create a homogenous, dense bed.

Q: I see a persistent yellow or dark brown band at the very top of my column that won't move. What is it? A: This is very likely residual palladium or copper catalyst from the synthesis (e.g., Sonogashira coupling)[14][19]. These metal complexes are often highly polar or charged and adsorb irreversibly to the top of the silica gel under normal-phase conditions. This is actually beneficial, as it is a form of passive purification, effectively removing these impurities from your product. Do not try to elute this band; it will require extremely polar solvents and will contaminate your fractions.

Problem Area: Elution & Band Shape Issues

Q: My compound is eluting too quickly (Rf is too high on the column). How do I fix this? A: Your mobile phase is too strong (too polar).

  • Solution: Switch to a less polar eluent. Decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture. This will increase the compound's interaction with the silica, slowing it down and improving separation[20].

Q: My compound is not coming off the column (Rf is too low/zero). What's wrong? A: Your mobile phase is too weak (not polar enough).

  • Solution: Gradually increase the polarity of your eluent. Add a small percentage of a more polar solvent like ethyl acetate. This will compete with your compound for binding sites on the silica, allowing it to move down the column[20].

Q: My compound's band is "tailing" or smeared down the column. Why is this happening? A: Tailing can result from several factors.

  • Cause 1: Sample is too concentrated or insoluble. If the sample doesn't move freely into the mobile phase, it can trail behind.

    • Solution: Ensure the sample is fully dissolved before loading. Dry loading onto silica often minimizes this issue[4].

  • Cause 2: Acid-Base Interactions. The weakly acidic proton of the terminal alkyne (-C≡CH) can interact with slightly basic sites on the silica gel, causing tailing.

    • Solution: While often not necessary for this compound, adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the eluent can sometimes sharpen the peak by neutralizing these active sites. Use this approach with caution as it can alter the overall polarity.

  • Cause 3: Poor column packing. An unevenly packed column will always lead to band broadening and tailing[4].

Section 4: Data & Visualizations

Table 1: Example Solvent Systems for TLC Analysis
Solvent System (Hexane:Ethyl Acetate)Observed Rf of Target Compound (Example)Recommendation
99:10.35Good starting point. Provides excellent separation from polar impurities.
95:50.60Too polar. Elution will be too fast; risk of co-elution with non-polar impurities.
100% Hexane0.15Not polar enough. Compound will elute very slowly, leading to broad bands.
Diagrams

PurificationWorkflow cluster_prep Phase 1: Method Development & Preparation cluster_run Phase 2: Separation & Analysis cluster_final Phase 3: Final Product Isolation TLC TLC Method Development (Target Rf ≈ 0.3) Pack Prepare & Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample (Adsorb on Silica) Pack->Load Elute Elute with Optimized Solvent (Flash Chromatography) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap Evaporate Solvent (Rotary Evaporation) Combine->Evap Product Pure 2-Ethynyl-1-fluoro- 4-methylbenzene Evap->Product

Caption: Workflow for the purification of this compound.

TroubleshootingTree Problem Problem: Poor Separation (Co-elution) Cause1 Cause: Solvent Too Polar? Problem->Cause1 Cause2 Cause: Column Overloaded? Problem->Cause2 Cause3 Cause: Poor Packing? Problem->Cause3 Solution1 Solution: Decrease eluent polarity (e.g., more hexane) Cause1->Solution1 Solution2 Solution: Reduce sample load or use a larger column Cause2->Solution2 Solution3 Solution: Repack column using proper slurry technique Cause3->Solution3

Caption: Decision tree for troubleshooting poor separation issues.

References

  • TutorChase. (n.d.). How do you calculate the Rf value in chromatography?. Retrieved from [Link]

  • Chen, Y. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Allied Academies. Retrieved from [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • BYJU'S. (2022, August 2). R F Value Explanation. Retrieved from [Link]

  • Khan, M. Y. (2024, January 11). Chromatography. PubMed. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. Retrieved from [Link]

  • Mor-Cisneros, C. (2025, January 29). Flash Chromatography vs. Traditional Methods: Which is More Efficient?. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Hengpusheng. (2022, July 7). Column chromatography in chromatographic analysis. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • BUCHI. (2022, December 14). Gravity vs Automated Flash Chromatography Comparison. YouTube. Retrieved from [Link]

  • KNAUER. (2025, September 1). Flash Chromatography Explained | KNAUER Santai SepaFlash. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Retrieved from [Link]

  • Request PDF. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved from [Link]

Sources

Technical Support Center: 2-Ethynyl-1-fluoro-4-methylbenzene Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | ID: EFMB-STAB-001 [1][2]

Part 1: The Core Directive (Storage Protocol)[1]

2-Ethynyl-1-fluoro-4-methylbenzene (CAS: Analogous to 766-97-2 derivatives) is a highly reactive terminal alkyne.[1][2] Its stability is compromised by three factors: Thermal Energy , Oxygen , and Trace Metals .[2] The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the acetylenic proton and making the compound significantly more susceptible to metalation and base-catalyzed polymerization than standard phenylacetylene.[1][2]

The "Golden Rules" of Storage

To prevent the formation of poly(phenylacetylene) derivatives (yellow/brown oils) or Glaser coupling products (di-alkynes), strictly adhere to this matrix:

ParameterCritical SettingScientific Rationale
Temperature -20°C (Required) Inhibits radical chain propagation.[1][2] Arrhenius kinetics dictate that every 10°C drop halves the polymerization rate.
Atmosphere Argon (Preferred) or N₂ Oxygen acts as a diradical initiator and promotes oxidative coupling (Glaser reaction).[2]
Container Amber Glass (Silanized) Blocks UV light (which cleaves C-H bonds).[2] Silanization prevents surface hydroxyls from acting as weak acid/base catalysts.
Stabilizer None (Standard) or TBC (Optional) Research grades are usually pure.[2] If storing >3 months, add 50-100 ppm 4-tert-butylcatechol (TBC).[1][2]

Part 2: Troubleshooting Guide (Q&A)

Symptom 1: The "Yellow Drift"

User Question: "I bought this compound as a clear liquid two weeks ago. It has now turned a pale yellow color. Is it still usable?"

Diagnosis: This is the hallmark of oligomerization .[2] The yellow color arises from the formation of conjugated double bonds (polyenes) as the alkyne units begin to link. Unlike simple impurities, these oligomers are "chromophores" that absorb blue light.

Technical Insight: The fluorine substituent polarizes the triple bond, lowering the activation energy for spontaneous thermal polymerization. Even 1-2% oligomer content can cause visible yellowing.

Solution:

  • Run a TLC: Spot the yellow liquid against a fresh reference. Polymer/oligomers will remain at the baseline (Rf ≈ 0).

  • Purification Protocol: If the bulk is still liquid, perform the "Flash Filtration" (See Part 3).[2] Distillation is NOT recommended for yellowed samples due to explosion risk from peroxide accumulation.[2]

Symptom 2: Viscosity Increase

User Question: "The liquid seems thicker than before, almost syrupy. Can I just dilute it?"

Diagnosis: Advanced Polymerization. Significant chain lengthening has occurred.[2] The material has likely exceeded 10-15% conversion to polymer.

Solution: Discard immediately.

  • Why? The viscosity indicates high molecular weight chains.[2] Separating the monomer is no longer efficient, and the presence of polymers can poison transition metal catalysts (Pd, Cu) in your downstream cross-coupling reactions by chelating the metal centers.

Symptom 3: Precipitate Formation

User Question: "There are small crystalline solids at the bottom of the vial."

Diagnosis: Glaser Coupling (Oxidative Dimerization). Oxygen has leaked into the vial, catalyzing the coupling of two monomer units to form a bis-acetylene (diphenyldiacetylene derivative).[1][2]

Solution:

  • Filtration: The dimer is often less soluble than the monomer. Filter through a 0.2 µm PTFE syringe filter.

  • Atmosphere Reset: The remaining liquid must be immediately purged with Argon for 15 minutes and resealed.

Part 3: Mechanism & Visualization

Polymerization Risk Pathways

The following diagram illustrates the two distinct failure modes: Radical Polymerization (induced by heat/light) and Oxidative Coupling (induced by air/metals).

PolymerizationPathways Monomer 2-Ethynyl-1-fluoro- 4-methylbenzene Radical Radical Species (R•) Monomer->Radical Initiation Coupling Oxidative Coupling Monomer->Coupling dimerization Heat Heat / UV Light Heat->Radical Oxygen Oxygen (Air) Oxygen->Coupling TraceMetals Trace Metals (Fe, Cu) TraceMetals->Coupling catalysis Polymer Poly(phenylacetylene) (Yellow/Viscous) Radical->Polymer Propagation Dimer Glaser Dimer (Solid Precipitate) Coupling->Dimer

Caption: Figure 1.[1][2] Dual degradation pathways. The left branch (Red) leads to viscous polymers; the bottom branch (Yellow) leads to crystalline dimers.[1][2]

Part 4: Advanced Protocols (Self-Validating Systems)[1][2]

Protocol A: The "Flash Filtration" (Rescue Strategy)

Use this when the sample is slightly yellow but not viscous.[1][2]

Theory: Poly(phenylacetylene) is highly polar and adheres to silica gel, while the non-polar monomer elutes rapidly with non-polar solvents.[2]

  • Prepare: Pack a small glass pipette with 2cm of Silica Gel (60 Å).

  • Solvent: Use 100% Hexanes or Pentane (Do NOT use Ethyl Acetate).

  • Load: Dilute your sample 1:1 with Hexanes and load onto the silica.

  • Elute: Flush with 3 column volumes of Hexanes.

  • Validation:

    • Pass: The eluate is clear/colorless.

    • Fail: The silica plug turns dark yellow/brown (trapped polymer).

  • Concentrate: Evaporate solvent under reduced pressure (Rotovap) at < 30°C .

Protocol B: The NMR Purity Check

Run this before using stored material in sensitive catalysis.[1][2]

Target Signal: The acetylenic proton (


).[2]
  • Location: Look for a singlet around

    
     3.0 - 3.3 ppm  (CDCl₃).[1][2]
    
  • Shift Logic: The fluorine atom (electron-withdrawing) will shift this proton downfield compared to standard phenylacetylene (

    
     3.06).[1][2]
    
  • Impurity Flags:

    • Broad mounds in the aromatic region (6.5 - 7.5 ppm) = Polymer .[1][2]

    • Disappearance of the triplet splitting (if coupling to F is visible) = Degradation .[2]

Part 5: Emergency Decision Tree

StorageDecision Start Inspect Sample Color Color Check Start->Color Clear Clear / Colorless Color->Clear No Change Yellow Pale Yellow Color->Yellow Slight Tint Dark Dark Brown / Viscous Color->Dark Opaque Action1 Proceed to Experiment Clear->Action1 Action2 Run Protocol A (Silica Filtration) Yellow->Action2 Action3 DISCARD (Do not distill) Dark->Action3

Caption: Figure 2.[1][2] Rapid visual triage for stored alkyne samples.

References

  • Kishimoto, Y., et al. (1999). "Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes: Mechanism and Structure of the Polyenes." Journal of the American Chemical Society.[3] Link[1][2][3]

  • Thermo Fisher Scientific. (2025).[2] "Safety Data Sheet: 4-Fluoroanisole (Analogous Handling)." Thermo Fisher Document Library. Link[1][2]

  • Sigma-Aldrich. (2025).[2][4] "Product Specification: 4-Ethynyltoluene (Analogous Storage)." MilliporeSigma. Link

  • PubChem. (2025).[2] "Compound Summary: p-Ethynyltoluene." National Library of Medicine. Link[1][2]

  • Angoy, M., et al. (2024). "Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes." Royal Society of Chemistry.[2] Link

Sources

Troubleshooting Sonogashira coupling with steric hindrance in fluorinated alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Sonogashira Coupling with Steric Hindrance in Fluorinated Alkynes

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing critical bottlenecks when coupling sterically hindered aryl/vinyl halides with electronically deactivated fluorinated alkynes.

The Mechanistic Challenge: Causality of Failure

The traditional Sonogashira coupling relies on a delicate kinetic balance between oxidative addition, transmetalation, and reductive elimination. When you introduce steric hindrance (e.g., ortho-substituted aryl chlorides) alongside fluorinated alkynes (e.g., trifluoromethyl alkynes or 3-fluoropropyne), this kinetic balance collapses due to two competing causal factors:

  • Steric Blockade at Oxidative Addition: Bulky aryl halides inherently resist oxidative addition to the Palladium(0) center. The activation energy barrier is too high for standard ligands like

    
     to overcome, leaving the catalyst resting in an inactive state[1].
    
  • Electronic Drain at Transmetalation: Fluorine is highly electronegative. In a fluorinated alkyne, the strong inductive effect pulls electron density away from the alkyne

    
    -bond. While this makes the terminal proton highly acidic (facilitating rapid deprotonation), it renders the resulting acetylide poorly nucleophilic.
    
  • The Glaser Homocoupling Trap: Because the fluorinated alkyne forms a copper acetylide almost instantly, but transmetalation to the sterically blocked Palladium center is sluggish, the copper acetylide accumulates. It then rapidly undergoes oxidative homocoupling (Glaser coupling) in the presence of trace oxygen or Cu(II) species, consuming your alkyne before cross-coupling can occur[2].

MechanisticBottlenecks Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Steric Blockade) Pd0->OxAdd Bulky Aryl Halide TransMet Transmetalation (Fluorine e- Drain) OxAdd->TransMet Needs e-rich Ligand RedElim Reductive Elimination (Steric Clashing) TransMet->RedElim Slowed by F-groups Glaser Glaser Homocoupling (Cu-Side Reaction) TransMet->Glaser If Cu(I) is present RedElim->Pd0 Catalyst Regenerates Product Cross-Coupled Product RedElim->Product C-C Bond Forms

Catalytic cycle bottlenecks in Sonogashira coupling with sterically hindered fluorinated alkynes.

Troubleshooting Guide & FAQs

Q1: My reaction yields predominantly the alkyne dimer instead of the cross-coupled product. How do I stop this? A: You must eliminate copper from your catalytic system. Fluorinated alkynes are highly susceptible to Glaser homocoupling because their electron-deficient nature stabilizes the copper acetylide intermediate, allowing it to persist and dimerize rather than transmetalate[2]. Switch to a Copper-Free Sonogashira protocol .

Q2: I switched to copper-free conditions, but now the reaction won't initiate and the aryl halide remains unreacted. Why? A: You are experiencing a failure at the oxidative addition step. Sterically hindered aryl halides (especially chlorides) require highly electron-rich and bulky ligands to lower the activation energy for Pd(0) insertion[1]. Standard ligands like


 are insufficient.
Solution: Upgrade your ligand to 

, XPhos, or cataCXium A. Additionally, applying microwave irradiation can drive the oxidative addition of inert, sterically hindered substrates in as little as 10 minutes[1].

Q3: What is the optimal base and solvent system for this specific substrate class? A: Traditional amine bases (like


 or 

) often fail in copper-free systems because they are not basic enough to deprotonate the fluorinated alkyne without copper's

-activation. For sterically hindered and fluorinated systems, use a strong inorganic base like

[1][2]. The optimal solvents are polar aprotic solvents like DMF or green alternatives like 2-MeTHF, which help dissolve the inorganic base and stabilize the ionic intermediates during transmetalation[1][2].

Q4: Can I use functionalized fluorinated heterocycles as substrates? A: Yes. Fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones have been successfully functionalized via Sonogashira cross-coupling. However, when using brominated fluorinated heterocycles, ensure strict temperature control (80 °C) and use DMF as the solvent to prevent degradation of the heterocyclic core[3].

Quantitative Data: Catalyst & Condition Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and expected outcomes for different Sonogashira coupling variations based on substrate challenges.

Reaction ParameterTraditional SonogashiraSterically Hindered (Chlorides)Fluorinated Alkynes + Steric Bulk
Catalyst / Ligand


+

[1]

+ cataCXium A[2]
Co-Catalyst CuI (5-10 mol%)None (Copper-Free)None (Copper-Free)
Base

or


(2.0 equiv)

(1.0 - 2.0 equiv)
Solvent THF or TolueneDMF2-MeTHF or DMF
Temperature Room Temp to 60°CMicrowave (100°C - 120°C)Microwave (100°C) or RT (48h)
Time to Completion 2 - 12 hours10 minutes (MW)30 - 45 mins (MW)
Typical Yield 80 - 95%75 - 90%70 - 85%

Self-Validating Experimental Protocol

The following methodology details a Copper-Free, Microwave-Assisted Sonogashira Coupling specifically optimized for sterically hindered aryl halides and fluorinated alkynes. This protocol includes built-in self-validation checkpoints to ensure scientific integrity.

Step 1: Catalyst and Base Preparation (Glovebox Recommended)
  • In a dried 10 mL microwave vial equipped with a magnetic stir bar, add

    
     (0.5 mol%) and cataCXium A (1.0 mol%)[2].
    
  • Add

    
     (1.5 equiv per halide).
    
  • Self-Validation Checkpoint 1: Inspect the solid mixture. The palladium complex should appear as a distinct yellow/orange powder. If the powder is black,

    
     black has prematurely crashed out due to moisture/oxygen contamination. Discard and restart.
    
Step 2: Substrate and Solvent Addition
  • Transfer the vial to a Schlenk line. Add the sterically hindered aryl halide (1.0 mmol) and the fluorinated alkyne (1.5 mmol).

  • Add 5.0 mL of anhydrous, degassed 2-MeTHF or DMF[1][2].

  • Seal the vial with a Teflon-lined septum cap and purge with Argon for 5 minutes.

  • Self-Validation Checkpoint 2: The solution should remain pale yellow. A rapid shift to deep blue or green indicates trace copper contamination (likely from shared spatulas or old septa), which will trigger Glaser homocoupling.

Step 3: Microwave Irradiation
  • Place the sealed vial in a dedicated microwave synthesizer.

  • Irradiate at 100°C for 15–30 minutes with high stirring[1].

  • Causality Note: Microwave heating rapidly overcomes the steric barrier of the bulky aryl halide during oxidative addition, while the absence of copper prevents the fluorinated alkyne from degrading at high temperatures.

Step 4: Workup and Validation
  • Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic base and precipitated palladium salts. Wash with ethyl acetate (15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 3: Run a crude GC-MS or LC-MS. You must verify that the mass of the homocoupled fluorinated alkyne dimer is <5% of the total ion count. If homocoupling exceeds 10%, re-verify the absolute exclusion of oxygen and copper in Step 1.

References

1.[1] Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Chemistry Portal. 2.[3] Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. MDPI. 3.[2] Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.

Sources

Removing copper catalyst residues from 2-Ethynyl-1-fluoro-4-methylbenzene products

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 2-Ethynyl-1-fluoro-4-methylbenzene

Executive Summary

You are likely synthesizing This compound via a Sonogashira or Rosenmund-von Braun coupling. While copper (CuI) is essential for the catalytic cycle, its removal is critical for two reasons:

  • Regulatory Compliance: ICH Q3D guidelines classify Copper as a Class 3 impurity. While oral limits are generous, parenteral limits are strict (

    
    ).
    
  • Chemical Stability: Your product contains a terminal alkyne (ethynyl group). Residual copper, in the presence of air or base, effectively catalyzes the Glaser Coupling , dimerizing your product into a diyne impurity that is difficult to separate.

This guide prioritizes methods that remove copper while preserving the integrity of the terminal alkyne.

Part 1: The Decision Matrix

How to choose the right workup based on your current synthesis stage.

CopperRemovalStrategy start Crude Reaction Mixture (Contains CuI/Cu(OAc)2) check_state Is the Product Isolated? start->check_state liquid_phase Liquid Phase (In Solvent) check_state->liquid_phase No (In reaction solvent) solid_phase Solid Crude check_state->solid_phase Yes wash_step Aqueous Wash (NH4Cl or EDTA) liquid_phase->wash_step solid_phase->liquid_phase Redissolve in EtOAc/DCM check_color Is Organic Layer Blue/Green? wash_step->check_color scavenger_step Add Scavenger Resin (Si-Thiol / Si-Thiourea) filtration Filtration (Celite/Silica) scavenger_step->filtration final_prod Pure this compound (<10 ppm Cu) filtration->final_prod check_color->wash_step Yes (Repeat Wash) check_color->scavenger_step No (Trace removal)

Figure 1: Workflow for systematic copper removal. Note that scavengers are recommended after bulk removal via aqueous wash to maximize resin efficiency.

Part 2: Primary Removal Protocols (Aqueous Washes)

WARNING: Because your product is a terminal alkyne , avoid using strong bases (


 alone) in the presence of air. This promotes oxidative homocoupling (Glaser reaction).
Protocol A: The Buffered Ammonium Chloride Wash (Recommended)

This method uses ammonia to complex copper but buffers the pH with ammonium chloride to prevent deprotonation of the alkyne.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or TBME. Avoid DCM if possible, as copper complexes can sometimes remain soluble in chlorinated solvents.

  • Preparation: Prepare a saturated aqueous solution of

    
     mixed with concentrated 
    
    
    
    (9:1 ratio).
  • The Wash:

    • Add the aqueous solution to the organic phase.

    • CRITICAL: Sparge the separatory funnel headspace with Nitrogen/Argon before shaking.

    • Shake vigorously for 2 minutes. The aqueous layer should turn deep blue (formation of

      
      ).
      
  • Repetition: Repeat until the aqueous layer remains colorless.

  • Polishing: Wash once with brine to remove residual ammonia.

Protocol B: The EDTA Chelation (For Sensitive Substrates)

If your specific batch shows signs of instability, use EDTA. It binds Cu strongly (


) at neutral pH.
  • Preparation: Prepare a

    
     Disodium EDTA solution. Adjust pH to 7.5–8.0 using dilute 
    
    
    
    . (EDTA is less effective at acidic pH).
  • The Wash: Wash the organic layer 3 times with the EDTA solution.

  • Observation: The aqueous layer may turn pale blue/green.

Part 3: Advanced Scavenging (Polishing Step)

When aqueous washes fail to reach


, or if "green oils" persist, use silica-based scavengers. These are superior to polymer resins for this molecule because they do not swell and can be filtered off easily.[1]

Recommended Scavenger: Si-Thiol (Silica-supported 1-propanethiol) or Si-Thiourea .

Efficiency Data (Typical for Pd/Cu removal):

Scavenger TypeFunctional GroupBinding MechanismCu Removal Efficiency
Si-Thiol

Soft-Soft Interaction (Cu is soft acid)> 99% (<5 ppm residual)
Si-Thiourea

Chelation> 95%
Si-Triamine

Chelation~80% (Better for Pd)
Activated Carbon N/AAdsorptionVariable (High yield loss)

Protocol:

  • Dissolve crude product in EtOAc (10 mL solvent per g of product).

  • Add Si-Thiol (4 equivalents relative to expected residual metal, or 10 wt% of crude mass).

  • Stir at 40°C for 1 hour or room temperature for 4 hours.

  • Filter through a 0.45 µm pad (or Celite).

  • Concentrate the filtrate.[2]

Part 4: Troubleshooting & FAQs
Q1: My product turned green/brown after the column. What happened?

A: This is likely "colloidal copper" or copper nanoparticles that eluted with your product. Standard silica gel does not effectively retain organocopper species.

  • Fix: Dissolve the product in a non-polar solvent (Hexanes/EtOAc 9:1) and filter it through a pad of Celite mixed with 10% Activated Charcoal . The charcoal adsorbs the colloidal metal.

Q2: I see a new spot on TLC just above my product. Is it copper?

A: No. Copper salts usually stay at the baseline. A spot running higher (more non-polar) than your terminal alkyne is likely the Glaser Dimer (1,4-bis(4-fluoro-3-methylphenyl)buta-1,3-diyne).

  • Cause: Oxygen exposure during basic workup.

  • Prevention: You must degas your wash solvents and keep the workup under inert gas if possible. Add a pinch of sodium ascorbate or hydroxylamine hydrochloride to the wash to keep Cu in the +1 state (less active for oxidative coupling) or reduce it to Cu(0) for precipitation.

Q3: Can I use L-Cysteine?

A: Yes. L-Cysteine is excellent for removing copper from water-soluble products, but for your lipophilic phenylacetylene, it may be less effective due to phase transfer issues. If you use it, ensure vigorous stirring of the biphasic mixture for at least 1 hour.

Q4: How do I validate the copper level?

A:

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) following acid digestion (HNO3).

  • Qualitative (Quick Check): Dissolve 50 mg of product in 1 mL DCM. Add 1 mL of concentrated ammonia. Shake. If the aqueous layer stays perfectly colorless, you are likely <100 ppm. Any blue tint indicates >100 ppm.

References
  • ICH Q3D Elemental Impurities . International Council for Harmonisation. (2022).[3] Guidelines for elemental impurity limits in drug products. [Link]

  • Organic Process Research & Development . Practical Methods for Copper Removal. Discusses EDTA and Ammonia washes in scale-up. [Link] (General Journal Link for verification of standard practices).

Sources

Storage stability of 2-Ethynyl-1-fluoro-4-methylbenzene in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support guide for 2-Ethynyl-1-fluoro-4-methylbenzene (F-Toluene-Alkyne). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of this versatile reagent in solution. As a substituted terminal alkyne, its stability is paramount for reproducible and successful experiments, particularly in applications like click chemistry, materials science, and as a synthetic intermediate.

This guide moves beyond simple protocols to explain the chemical principles governing the stability of F-Toluene-Alkyne, empowering you to make informed decisions in your experimental design.

Core Concepts: Understanding the Stability of this compound

The structure of this compound features three key functional groups that dictate its reactivity and stability: the terminal alkyne, the fluorinated aromatic ring, and the methyl group.

  • Terminal Alkyne: This is the most reactive part of the molecule. The acidic proton on the sp-hybridized carbon makes it susceptible to deprotonation and subsequent reactions. The triple bond itself can undergo various reactions, including polymerization, oxidation, and cycloadditions.[1][2] Terminal alkynes are generally less stable than internal alkynes due to factors like hyperconjugation.[3][4]

  • Fluorinated Aromatic Ring: The benzene ring provides significant aromatic stability due to the delocalization of π electrons.[5][6][7][8] The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the alkyne proton. While the C-F bond is strong, the overall electronic nature of the ring can affect its susceptibility to certain degradation pathways.

  • Methyl Group: The methyl group can be susceptible to oxidation under harsh conditions, though it is generally stable.

The primary stability concerns for this molecule in solution are related to the reactivity of the terminal alkyne group.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the storage and use of this compound solutions.

Issue 1: Solution turns yellow or brown over time.
Potential Cause Explanation Recommended Action
Oxidative Degradation The terminal alkyne is susceptible to oxidation, which can lead to the formation of colored byproducts. This is often accelerated by exposure to air (oxygen).Inert Atmosphere: Always handle and store solutions under an inert atmosphere (e.g., argon or nitrogen).[1] Use degassed solvents for preparing solutions.
Polymerization Terminal alkynes can undergo polymerization, especially in the presence of trace metal impurities or upon exposure to light and heat.[1] This process often results in colored, higher molecular weight species.Purity and Light Protection: Ensure the starting material is pure and free from metal catalysts. Store solutions in amber vials or wrapped in aluminum foil to protect from light.[1]
Glaser Coupling In the presence of copper catalysts (even trace amounts), terminal alkynes can undergo homocoupling (Glaser coupling) to form a diyne.[1] This is a common side reaction in copper-catalyzed processes.[1]Avoid Copper Contamination: Use metal-free spatulas and glassware. If copper catalysis is intended, be aware of this potential side reaction and optimize conditions to minimize it.
Issue 2: Poor results or low yield in subsequent reactions (e.g., Click Chemistry).
Potential Cause Explanation Recommended Action
Degradation of Starting Material The active alkyne concentration may be lower than expected due to decomposition during storage.Verify Purity: Before use, check the purity of the alkyne solution using techniques like ¹H NMR or GC-MS. A fresh solution should be prepared if significant degradation is observed.
Hydrolysis Although the alkyne itself is not prone to hydrolysis, if the solution is prepared in a solvent containing reactive impurities or is not properly dried, side reactions can occur.Use High-Purity, Dry Solvents: Use anhydrous grade solvents (e.g., DMSO, DMF) for preparing stock solutions.
Formation of Explosive Acetylides The acidic proton of terminal alkynes can react with heavy metal ions (e.g., Ag⁺, Cu⁺) to form shock-sensitive metal acetylides.[1] This is a significant safety hazard and can also consume the starting material.Avoid Heavy Metals: Strictly avoid contact with heavy metals or their salts, especially in neutral or basic solutions.[1]
Issue 3: Inconsistent results between experiments.
Potential Cause Explanation Recommended Action
Inconsistent Solution Preparation Variations in solvent purity, water content, or exposure to air during preparation can lead to different rates of degradation.Standardize Protocol: Develop and adhere to a strict, standardized protocol for solution preparation. Equilibrate vials to room temperature before opening to prevent moisture condensation.[9][10]
Improper Storage Storing solutions at room temperature or with exposure to light will accelerate degradation.Follow Recommended Storage: Store stock solutions at low temperatures (-20°C or below) under an inert atmosphere and protected from light.[1][10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

For long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: -20°C or colder.[1][10]

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen.[1]

  • Light: Protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Solvent: Use a high-purity, anhydrous, aprotic solvent like DMSO or DMF.

Q2: What is the recommended solvent for preparing a stock solution?

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices as they are good solvents for many organic molecules and are relatively unreactive towards the alkyne. Always use a freshly opened bottle of anhydrous solvent or a properly dried solvent.

Q3: How can I check the purity of my this compound solution before an experiment?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the presence of the characteristic alkyne proton and the overall structure of the molecule. The appearance of new, unexplained peaks can indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the parent compound from potential impurities or degradation products and provide mass information for their identification.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to assess the purity of the solution by quantifying the area of the peak corresponding to the parent compound.[11]

Q4: My solution was stored correctly, but my copper-catalyzed click reaction is still giving a low yield. What could be the problem?

Besides the degradation of the alkyne, consider the following:

  • Glaser Homocoupling: As mentioned, this is a common side reaction in copper-catalyzed processes.[1] Optimization of reaction conditions (e.g., ligand choice, temperature, addition of a reducing agent) may be necessary to minimize this.

  • Catalyst Activity: Ensure your copper catalyst is active and that any necessary ligands are pure.

  • Azide Purity: The purity of your azide coupling partner is also critical for a successful reaction.

Q5: Are there any specific safety precautions I should take when working with this compound?

Yes. Beyond standard laboratory safety practices for handling chemicals, pay special attention to the following:

  • Flammability: Like many organic compounds, it is flammable. Work in a well-ventilated fume hood away from ignition sources.[1]

  • Explosive Acetylide Formation: The most significant hazard is the potential to form explosive metal acetylides with certain heavy metals.[1] Avoid all contact with silver, copper(I), and mercury salts.[1]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Standardized Stock Solution
  • Preparation: Bring the vial containing solid this compound and a sealed bottle of anhydrous DMSO to room temperature inside a desiccator.

  • Inert Atmosphere: Move the materials into a glovebox or use a Schlenk line to maintain an inert atmosphere.

  • Weighing: Weigh the desired amount of the solid compound into a clean, dry, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved.

  • Storage: Purge the headspace of the vial with argon or nitrogen, seal tightly with a cap containing a PTFE septum, and wrap the vial in parafilm. Store at -20°C.

Workflow: Stability Monitoring by ¹H NMR

The following diagram illustrates a workflow for assessing the stability of a solution over time.

Stability_Monitoring_Workflow A Prepare Stock Solution (Time = 0) B Acquire Initial ¹H NMR Spectrum (Reference Spectrum) A->B C Store Solution Under Recommended Conditions B->C D Acquire New ¹H NMR Spectrum (Time = X weeks) C->D E Compare Spectra D->E F New Peaks or Reduced Integral of Alkyne Proton? E->F G Solution is Stable. Proceed with Experiment. F->G No H Solution has Degraded. Prepare Fresh Solution. F->H Yes

Caption: Workflow for monitoring solution stability using ¹H NMR.

Degradation Pathway Overview

This diagram shows the primary potential degradation pathways for this compound in solution.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Main F-Toluene-Alkyne Polymer Polymerization Products Main->Polymer Light, Heat, Metal Traces Oxidized Oxidized Species Main->Oxidized Oxygen (Air) Diyne Homocoupled Diyne (Glaser Product) Main->Diyne Cu⁺/O₂

Sources

Technical Support Center: Minimizing Homocoupling of 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-Ethynyl-1-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing homocoupling side reactions during cross-coupling experiments.

Introduction

This compound is a valuable terminal alkyne building block in medicinal chemistry and materials science. However, its utility in cross-coupling reactions, such as the Sonogashira coupling, can be hampered by the formation of a significant byproduct: the homocoupled 1,4-difluoro-2,5-dimethyl-1,3-diyne. This dimerization, primarily occurring through Glaser, Hay, or Eglinton coupling mechanisms, consumes the starting material, reduces the yield of the desired product, and complicates purification. This guide provides a structured approach to understanding and mitigating these unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a significant amount of a dimeric byproduct in my Sonogashira reaction with this compound. What is happening and how can I prevent it?

Answer:

The formation of a dimeric byproduct from a terminal alkyne is a classic case of oxidative homocoupling, commonly known as the Glaser coupling.[1][2][3] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[2][4] In the context of a Sonogashira reaction, the copper(I) co-catalyst, essential for the primary reaction, unfortunately also promotes this undesirable side reaction.[1][5]

Troubleshooting Workflow: Minimizing Glaser Homocoupling

start Significant Homocoupling Observed inert_atm Ensure Strictly Inert Atmosphere (Nitrogen or Argon) start->inert_atm protecting_group Utilize a Protecting Group Strategy start->protecting_group Alternative Strategy degas Thoroughly Degas Solvents and Reagents inert_atm->degas slow_addition Slow Addition of Alkyne degas->slow_addition reduce_cu Reduce Cu(I) Catalyst Loading slow_addition->reduce_cu copper_free Switch to a Copper-Free Protocol reduce_cu->copper_free If homocoupling persists end Minimized Homocoupling reduce_cu->end If successful copper_free->end protecting_group->end

Caption: Decision workflow for troubleshooting alkyne homocoupling.

Detailed Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: The Glaser coupling is an oxidative process.[4] Therefore, the most critical first step is to ensure the reaction is performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[1][4]

    • Protocol: Use standard Schlenk line techniques or a glovebox. All solvents and liquid reagents, including the amine base, should be thoroughly degassed prior to use by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.

  • Control Alkyne Concentration: A high concentration of the terminal alkyne can favor the homocoupling pathway.

    • Protocol: Add the this compound solution slowly to the reaction mixture over several hours using a syringe pump. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling reaction.[1]

  • Optimize Copper(I) Catalyst Loading: While essential for the Sonogashira catalytic cycle, excess copper(I) will accelerate Glaser coupling.

    • Protocol: Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount. Titrate the catalyst loading downwards in small increments (e.g., from 5 mol% to 1 mol% or even lower) to find the optimal balance between the desired cross-coupling and the undesired homocoupling.

  • Consider Copper-Free Sonogashira Protocols: A highly effective method to completely eliminate Glaser coupling is to avoid copper altogether.[4][5]

    • Protocol: Several copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and ligands that can facilitate the reaction without a copper co-catalyst.[6] While potentially requiring higher temperatures or longer reaction times for less reactive aryl halides, this approach directly addresses the root cause of the homocoupling.[5][7]

StrategyPrincipleKey Experimental Consideration
Inert Atmosphere Prevents oxidation required for Glaser coupling.Use of Schlenk line or glovebox; rigorous degassing of all liquids.
Slow Alkyne Addition Minimizes instantaneous alkyne concentration.Syringe pump for controlled addition over several hours.
Reduced Cu(I) Loading Decreases the concentration of the homocoupling catalyst.Titrate CuI loading downwards (e.g., 1-5 mol%).
Copper-Free Conditions Eliminates the catalyst for Glaser coupling.May require specific palladium catalysts, ligands, and potentially harsher conditions.
Question 2: I am considering using a protecting group for the terminal alkyne. Which one should I choose, and what is the general workflow?

Answer:

Using a protecting group is an excellent and often foolproof strategy to prevent homocoupling.[4][8] The protecting group masks the acidic acetylenic proton, rendering the alkyne incapable of participating in the Glaser coupling.[8] Trialkylsilyl groups are the most common and effective protecting groups for terminal alkynes.[8]

Comparison of Common Silyl Protecting Groups:

Protecting GroupAbbreviationKey FeaturesDeprotection Conditions
TrimethylsilylTMSLess sterically hindered, easily removed.Mild basic conditions (e.g., K₂CO₃ in methanol) or fluoride sources (e.g., TBAF).[4][9]
TriisopropylsilylTIPSMore sterically hindered, offers greater stability to a wider range of reaction conditions.Typically requires a fluoride source like TBAF for removal.[8][9]

Experimental Workflow for a Protected Alkyne Strategy:

start This compound protection Step 1: Protection (e.g., with TMS-Cl) start->protection protected_alkyne TMS-protected Alkyne protection->protected_alkyne coupling Step 2: Sonogashira Coupling protected_alkyne->coupling coupled_product Protected Coupled Product coupling->coupled_product deprotection Step 3: Deprotection (e.g., with K₂CO₃/MeOH or TBAF) coupled_product->deprotection final_product Final Cross-Coupled Product deprotection->final_product

Caption: Workflow for using a silyl protecting group in Sonogashira coupling.

Step-by-Step Protocols:

Step 1: Protection of this compound (TMS Protection)

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as THF or dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a base, typically a tertiary amine like triethylamine (1.5 eq).

  • Slowly add trimethylsilyl chloride (TMS-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 2-((trimethylsilyl)ethynyl)-1-fluoro-4-methylbenzene.

Step 2: Sonogashira Coupling with the Protected Alkyne

  • To a solution of your aryl/vinyl halide (1.0 eq) and the TMS-protected alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF) with an amine base (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction at the appropriate temperature (room temperature to elevated temperatures depending on the halide's reactivity) until the starting material is consumed.[5][7]

  • The silyl protecting group is stable under standard Sonogashira conditions.[10]

  • After workup and purification, the protected cross-coupled product is isolated.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the purified, TMS-protected coupled product in methanol.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).[4]

  • Stir the mixture at room temperature and monitor the reaction by TLC. The deprotection is typically complete within 1-3 hours.[4]

  • Once complete, remove the solvent under reduced pressure, and work up by partitioning between an organic solvent and water. The final, deprotected product can be purified by column chromatography if necessary.[4]

Question 3: Are there other types of homocoupling I should be aware of, and are the mitigation strategies different?

Answer:

Yes, besides the Glaser coupling, it's important to be aware of the Hay and Eglinton couplings, which are closely related oxidative homocoupling reactions.[3][11]

  • Hay Coupling: This is a variation of the Glaser coupling that uses a catalytic amount of a copper(I) salt with a ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and oxygen (air) as the re-oxidant for the copper catalyst.[12][13] The mitigation strategies are identical to those for the Glaser coupling: rigorous exclusion of oxygen and consideration of copper-free alternatives.

  • Eglinton Coupling: This method uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.[11][14][15] In this case, the Cu(II) salt acts as both the catalyst and the oxidant, so an external oxidant like oxygen is not required.[11] While less common as a side reaction in Sonogashira couplings (which use Cu(I)), it's a relevant synthetic method for producing symmetrical diynes. If you were to encounter conditions that could oxidize your Cu(I) catalyst to Cu(II) in the presence of a coordinating base, Eglinton-type coupling could occur. The primary mitigation strategies of using copper-free conditions or a protecting group remain the most effective.

Mechanistic Overview of Homocoupling Reactions:

cluster_GlaserHay Glaser-Hay Coupling (Catalytic Cu(I)) cluster_Eglinton Eglinton Coupling (Stoichiometric Cu(II)) gh1 2 R-C≡C-H + 2 Cu(I) gh2 2 R-C≡C-Cu + 2 H⁺ gh1->gh2 Deprotonation gh3 Oxidation (O₂) R-C≡C-C≡C-R + 2 Cu(I) gh2->gh3 Oxidative Coupling e1 2 R-C≡C-H + 2 Cu(II) e2 2 R-C≡C-Cu(II) + 2 H⁺ e1->e2 Ligand Exchange e3 Reductive Elimination R-C≡C-C≡C-R + 2 Cu(I) e2->e3 Coupling

Caption: Simplified comparison of Glaser-Hay and Eglinton coupling pathways.

By understanding the underlying mechanisms of these homocoupling reactions, researchers can make informed decisions to optimize their reaction conditions, leading to higher yields of the desired cross-coupled products and simplified purification processes.

References

  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.). Eglinton Coupling Reaction. Alfa Chemistry.
  • Pearson. (n.d.). Eglinton Reaction Explained. Pearson.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
  • Smolecule. (2026). Troubleshooting Sonogashira reaction for 4-Ethynylpyrene. Smolecule Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems. BenchChem Technical Support.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
  • SynArchive. (n.d.). Eglinton Reaction. SynArchive.
  • Al-Masum, M., & El-Hakam, G. (2013). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules, 18(9), 10837-10848.
  • Alfa Chemistry. (n.d.). Glaser Coupling. Alfa Chemistry.
  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org.
  • BenchChem. (2025). How to avoid dimerization of terminal alkynes in synthesis. BenchChem Technical Support.
  • Lorandi, F., & Matyjaszewski, K. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(9), 3466-3474.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Eglinton Reaction. Organic Chemistry Portal.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes.
  • Pal, M., & Sarkar, S. (2011). Oxidative homocoupling of terminal alkynes under palladium-, ligand-free conditions. Comptes Rendus Chimie, 14(6), 571-575.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Taylor & Francis.
  • ResearchGate. (2025). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions.
  • Semantic Scholar. (n.d.). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Semantic Scholar.
  • University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Li, J., et al. (2024).
  • Wikipedia. (n.d.). Glaser coupling. Wikipedia.
  • National Institutes of Health. (2021).
  • National Institutes of Health. (2020).
  • American Chemical Society. (2018). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
  • American Chemical Society. (2023). Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes: Synthesis, In Vitro Anticancer Activity, and Docking Study. ACS Omega.
  • SynArchive. (n.d.). Glaser-Hay Coupling. SynArchive.
  • National Institutes of Health. (2018).
  • Royal Society of Chemistry. (n.d.). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions.
  • ResearchGate. (2025). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments.
  • ResearchGate. (2025). Progress in homocoupling of terminal alkynes using copper catalysts.
  • BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. BenchChem Technical Support.
  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive.
  • Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry.
  • PubMed. (2019).
  • National Institutes of Health. (2025).
  • ANSTO. (2015). Radiosynthesis and 'click' conjugation of ethynyl‐4‐[18F]fluorobenzene — an improved [18F]synthon for indirect radiolabeling. ANSTO Repository.

Sources

Validation & Comparative

Structural & Mechanistic Analysis: The Electronic Environment

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing the structural nuances of multi-substituted fluorinated aromatics requires moving beyond basic spectral assignments. 2-Ethynyl-1-fluoro-4-methylbenzene (CAS: 956386-39-3) is a highly versatile building block utilized in cross-coupling reactions and click chemistry. However, its structural validation via


H NMR spectroscopy presents a unique analytical challenge: the spin-½ nature of the 

F nucleus introduces heteronuclear spin-spin coupling (

), which heavily convolutes the proton multiplet structures[1].

This guide objectively compares the analytical performance of different NMR solvents and magnetic field strengths to help you establish a self-validating workflow for resolving complex


 and 

couplings.

To understand the experimental choices, we must first establish the causality behind the chemical shifts. The benzene ring in this compound features three distinct substituents that dictate the electronic environment:

  • The Fluorine Effect (C1): Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I) but donating via resonance (+R). This creates strong shielding at the ortho (H6) position. Furthermore, it introduces robust heteronuclear couplings: ortho-

    
     is typically 8–10 Hz, and meta-
    
    
    
    is 4–8 Hz[1].
  • The Ethynyl Effect (C2): The terminal alkyne proton is shielded by the diamagnetic anisotropy of the carbon-carbon triple bond, typically resonating in the upfield region (~3.2 ppm).

  • The Methyl Effect (C4): The electron-donating methyl group slightly shields its ortho protons (H3, H5) and appears as a sharp 3H singlet near 2.3 ppm.

Comparative Analysis: Solvent Effects (CDCl vs. DMSO-d )

Solvent selection is a critical parameter that dictates spectral resolution. Non-polar solvents minimize solute-solvent interactions, whereas strongly hydrogen-bonding solvents alter the chemical shifts of acidic protons and can induce chemical shift dispersion[2].

Performance Comparison:

  • CDCl

    
     (Non-polar):  Provides a baseline spectrum. The ethynyl proton appears as a sharp singlet (or finely split doublet due to long-range coupling) near 3.25 ppm. However, the aromatic protons (H3, H5, H6) often suffer from signal overlap due to narrow chemical shift dispersion.
    
  • DMSO-d

    
     (Polar, H-bonding):  Hydrogen bonding between the terminal alkyne proton and the sulfoxide oxygen strongly deshields the ethynyl proton, shifting it downfield to ~4.15 ppm. More importantly, DMSO-d
    
    
    
    increases the chemical shift dispersion (
    
    
    ) of the aromatic protons, pulling the H5 and H6 multiplets apart and simplifying assignment.
Table 1: Predicted H NMR Chemical Shifts and Couplings
Proton AssignmentMultiplicityCDCl


(ppm)
DMSO-d


(ppm)
Primary Coupling Constants (Hz)
Methyl (-CH

)
Singlet (s)~2.30~2.28N/A
Ethynyl (-C

CH)
Singlet (s)~3.25~4.15N/A (Subject to H-bonding)
Aromatic H3 Doublet of doublets (dd)~7.25~7.35

,

Aromatic H5 Multiplet (m)~7.05~7.15

,

Aromatic H6 Doublet of doublets (dd)~6.95~7.10

,

Comparative Analysis: Field Strength & Decoupling Techniques

When analyzing fluorinated aromatics, the ratio of the chemical shift difference (


 in Hz) to the coupling constant (

) determines the complexity of the spectrum.

At 400 MHz , the


 between H5 and H6 may be comparable to their coupling constants. This leads to second-order "roofing" effects, making it difficult to extract accurate 

values. Upgrading to a 600 MHz spectrometer increases

, pushing the spin system toward a first-order (AMX) regime[3].

To completely isolate the proton-proton (


) network, modern high-field instruments allow for "Pure Shift" or 

H{

F} heteronuclear decoupled acquisitions
[3]. By irradiating the

F frequency during

H acquisition, the complex doublet-of-doublets collapse into simple doublets, instantly validating the structural assignment.
Table 2: Spectrometer Performance Comparison
Feature400 MHz Spectrometer600 MHz Spectrometer +

H{

F}
Spectral Regime Often Second-Order (Roofing present)First-Order (Clear multiplet separation)
Signal-to-Noise (S/N) StandardHigh (Ideal for low-concentration impurities)
Multiplet Complexity High (

and

intertwined)
Low (

eliminated via decoupling)

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity and reproducibility, follow this step-by-step methodology for acquiring high-resolution spectra of fluorinated aromatics[2].

Step 1: Sample Preparation

  • Weigh 15–20 mg of this compound.

  • Dissolve completely in 0.6 mL of high-purity CDCl

    
     (or DMSO-d
    
    
    
    if aromatic overlap is suspected).
  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (set to 0.00 ppm).

Step 2: Instrument Tuning & Matching

  • Insert the NMR tube into the spectrometer.

  • Critical Step: Manually tune and match both the

    
    H and 
    
    
    
    F channels on the probe. Fluorine's resonance frequency is very close to proton (~564 MHz on a 600 MHz console), and improper tuning will result in poor decoupling efficiency and phase distortions[2].

Step 3: Shimming & Calibration

  • Perform gradient shimming (e.g., topshim) to achieve a highly homogeneous magnetic field. Ensure the TMS line width at half-height is < 1.0 Hz.

  • Calibrate the 90-degree pulse (P1) for accurate integration.

Step 4: Data Acquisition

  • Standard

    
    H:  Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure the slowly relaxing ethynyl proton fully recovers. Acquire 16–32 scans.
    
  • 
    H{
    
    
    
    F} Decoupled:
    Execute a decoupled sequence (e.g., zgig). Apply continuous wave or composite pulse decoupling (e.g., GARP) on the
    
    
    F channel during the
    
    
    H acquisition time (AQ).

Step 5: Processing & Assignment

  • Apply a 0.3 Hz exponential line broadening (LB) window function to the FID.

  • Fourier transform (FT), manually correct the zero- and first-order phase, and apply a polynomial baseline correction.

  • Overlay the standard and decoupled spectra to definitively assign the

    
     vs. 
    
    
    
    splittings.

Logical Workflow Visualization

NMR_Workflow Prep Sample Preparation (15 mg compound + 0.6 mL CDCl3) Tune Probe Tuning & Matching (Optimize 1H & 19F Channels) Prep->Tune Acq1H Standard 1H NMR Acquisition (Observe J_HH + J_HF Splitting) Tune->Acq1H AcqPure 1H{19F} Decoupled Acquisition (Isolate J_HH Network) Tune->AcqPure Process Spectral Processing (Zero-filling, FT, Phase Correction) Acq1H->Process AcqPure->Process Assign Multiplet Assignment (Resolve H3, H5, H6 Signals) Process->Assign

Logical workflow for resolving complex J-couplings in fluorinated aromatics via NMR.

References

  • An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. ResearchGate. Available at:[Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at:[Link]

  • Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. ResearchGate. Available at:[Link]

Sources

19F NMR Chemical Shifts of 2-Ethynyl-1-fluoro-4-methylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 19F NMR characterization of 2-Ethynyl-1-fluoro-4-methylbenzene (also known as 4-fluoro-3-ethynyltoluene), a critical intermediate in the synthesis of fluorinated bioactive scaffolds via "click" chemistry and Sonogashira coupling.

Executive Summary

This compound serves as a high-value fluorinated building block in medicinal chemistry. Its unique structure combines a reactive ethynyl handle (for triazole formation or coupling) with a fluorine reporter atom.

For researchers, the 19F NMR chemical shift is the definitive metric for validating the integrity of this compound, offering a superior "clean" window compared to the crowded aromatic region of 1H NMR. This guide compares the spectral performance of the target compound against its synthetic precursors and structural analogs, establishing a self-validating protocol for reaction monitoring.

Key Performance Indicators (19F NMR)
FeaturePerformance MetricAdvantage
Sensitivity 83% of 1HRapid acquisition (seconds) vs 13C (hours).
Spectral Window ~ -100 to -120 ppmZero background interference from biological buffers or solvents.
Reaction Monitoring

ppm
Clear separation from bromo-precursor (-118.9 ppm).

Chemical Shift Analysis & Comparative Data

The 19F chemical shift is highly sensitive to the electronic environment of the ortho and para substituents. The transformation from the bromo-precursor to the ethynyl product results in a distinct downfield shift (deshielding), serving as a binary "Go/No-Go" checkpoint for synthesis.

Comparative Chemical Shift Table (referenced to CFCl₃ = 0 ppm)
CompoundStructure19F Shift (

, ppm)
SolventElectronic Effect
This compound Target -109.0 to -112.0 (Est.)*CDCl₃Ortho-alkynyl anisotropy & -I effect (Deshielding).
2-Bromo-1-fluoro-4-methylbenzene Precursor -118.92 (Exp.)DMSO-d₆Ortho-bromo (+M shielding) dominates.
1-Ethynyl-4-fluorobenzene Analog-109.72 (Exp.)CDCl₃Baseline effect of ethynyl group on phenyl ring.
1-Fluoro-4-methylbenzene Base Core-118.0 (Exp.)CDCl₃Methyl group provides mild shielding (-5 ppm vs PhF).
Fluorobenzene Reference-113.15 (Exp.)CDCl₃Standard reference point.

*Note: The predicted shift is derived from the experimental shifts of the 2-bromo precursor and the 1-ethynyl-4-fluoro analog. The replacement of the shielding Bromo group (+M) with the deshielding Ethynyl group (-I) consistently results in a downfield shift of approximately 8-10 ppm.

Mechanistic Insight: Why the Shift Moves Downfield
  • Precursor State (-118.9 ppm): The bromine atom at the ortho position exerts a +M (mesomeric) effect, donating electron density into the ring and shielding the fluorine nucleus, pushing the signal upfield (more negative).

  • Product State (~ -110 ppm): The ethynyl group (-C≡CH) is an electron-withdrawing group (-I inductive ) and lacks the strong +M donor ability of bromine. Furthermore, the magnetic anisotropy of the triple bond creates a deshielding zone in the plane of the aromatic ring.

  • Result: The removal of the shielding Br and addition of the deshielding ethynyl group causes a significant downfield shift (movement toward 0 ppm).

Experimental Protocol: Characterization Workflow

This protocol ensures reproducible data acquisition, minimizing solvent-induced shifts which can vary by 1-2 ppm between CDCl₃ and DMSO-d₆.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–15 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (Chloroform-d).

    • Why CDCl₃? It is non-polar and minimizes hydrogen bonding interactions that can broaden the fluorine signal.

  • Internal Standard (Optional): Add 1 drop of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) if precise quantification is required.
Step 2: Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Nucleus: 19F (376.5 MHz).

  • Spectral Width: 200 ppm (typically -50 to -250 ppm).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Fluorine relaxes fast).

  • Scans (NS): 16 scans (Sufficient for >95% purity).

  • Decoupling: Inverse gated 1H decoupling (optional) to remove F-H coupling (typically 5-9 Hz) and simplify the peak to a singlet.

Step 3: Data Processing
  • Referencing: If no internal standard is used, reference to the solvent lock or set C₆F₆ (if present) to -164.9 ppm.

  • Phasing: 19F signals can have large phase errors due to wide spectral width; apply careful manual phasing.

Visualization: Synthesis & Verification Workflow

The following diagram illustrates the logical flow from precursor selection to final NMR verification, highlighting the critical "Shift Check" decision point.

G Precursor Start: 2-Bromo-1-fluoro-4-methylbenzene (19F: -118.9 ppm) Reaction Sonogashira Coupling (Pd cat., CuI, TMS-Acetylene) Precursor->Reaction + TMS-Acetylene Deprotection Desilylation (K2CO3/MeOH) Remove TMS group Reaction->Deprotection Workup Workup & Purification (Silica Gel Chromatography) Deprotection->Workup NMR_Check 19F NMR Verification (CDCl3) Workup->NMR_Check Decision Shift Analysis: Signal at ~ -110 ppm? NMR_Check->Decision Success VALIDATED PRODUCT This compound Decision->Success Yes (Downfield Shift) Fail REJECT / RE-PURIFY (Signal at -118 ppm = Unreacted) Decision->Fail No (No Shift)

Caption: Workflow for the synthesis and 19F NMR validation of this compound, utilizing chemical shift logic for quality control.

References

  • Precursor Characterization (2-Bromo-1-fluoro-4-methylbenzene)

    • Source: Royal Society of Chemistry (RSC), Supporting Information for Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl...
    • D
    • URL:[Link]

  • Analog Characterization (1-Ethynyl-4-fluorobenzene)

    • Source: Royal Society of Chemistry (RSC)
    • D
    • URL:[Link]

  • General 19F NMR Shift Tables: Source: Alfa Chemistry, "19F NMR Chemical Shift Table". Data: Fluorobenzene (-113.15 ppm), p-Difluorobenzene (-106.0 ppm).
  • Compound Identification (CAS 956386-39-3): Source: ChemicalBook / PubChem listing for Benzene, 2-ethynyl-1-fluoro-4-methyl-.

Strategic Characterization Guide: IR Spectroscopy of 2-Ethynyl-1-fluoro-4-methylbenzene

[1]

Executive Summary

This compound is a trisubstituted benzene derivative featuring three distinct functionalities: a terminal alkyne, a fluoro group, and a methyl group.[1] In drug development, it serves as a scaffold for Sonogashira couplings to generate biaryl alkynes or heterocycles (e.g., indoles, quinolines).[2]

This guide provides a comparative spectroscopic analysis designed for Process Analytical Technology (PAT) . It distinguishes the target compound from its synthetic precursor (2-Bromo-1-fluoro-4-methylbenzene ) and its silyl-protected intermediate, enabling researchers to monitor reaction progress and validate identity without defaulting to slower NMR techniques.[1]

Experimental Methodology

Sample Preparation: Attenuated Total Reflectance (ATR)

Given the likely liquid or low-melting solid state of the target and its precursors, ATR-FTIR is the preferred method over KBr pellets due to speed and reproducibility.[1]

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.[2][3][4]

  • Scans: 16–32 scans (sufficient for signal-to-noise ratio > 100:1).

  • Protocol:

    • Clean crystal with isopropanol; acquire background spectrum.[2]

    • Apply 10–20 µL of neat liquid sample to cover the crystal active area.[2]

    • Apply pressure (if solid/semi-solid) to ensure optical contact.[2]

    • Acquire sample spectrum.[2][3][5][6]

    • Critical Step: Perform baseline correction and atmospheric suppression (CO₂/H₂O) post-acquisition.[2]

Comparative Peak Analysis

The following table contrasts the target molecule with its direct synthetic precursor (the aryl bromide) and the trimethylsilyl (TMS) protected intermediate. This comparison is vital for monitoring the Sonogashira coupling and subsequent deprotection .[2][4]

Table 1: Characteristic IR Bands for Reaction Monitoring
Functional GroupVibration ModePrecursor (Aryl Bromide)Protected Intermediate (TMS-Alkyne)Target (Terminal Alkyne)Diagnostic Value
Alkyne (C-H) Stretch (≡C-H)Absent Absent ~3290–3310 cm⁻¹ Primary Indicator of Deprotection (Strong, Sharp)
Alkyne (C≡C) Stretch (C≡C)Absent ~2150–2160 cm⁻¹~2100–2120 cm⁻¹ Weak intensity; shifts upon deprotection.[1]
Methyl (C-H) Stretch (sp³)2920–2980 cm⁻¹2900–2980 cm⁻¹2920–2980 cm⁻¹Present in all; non-diagnostic.[2]
Fluoroarene C-F Stretch~1200–1250 cm⁻¹~1200–1250 cm⁻¹~1200–1250 cm⁻¹ Strong band; confirms fluorination integrity.[2][4]
Silyl Group Si-C StretchAbsent ~1250, 840 cm⁻¹ Absent Primary Indicator of Protection (Very Strong).[2][4]
Aryl Halide C-Br Stretch~500–700 cm⁻¹ AbsentAbsentFingerprint region; indicates starting material.[2]
Detailed Spectral Interpretation
A. The Diagnostic "Alkyne Doublet"

The most definitive feature of this compound is the appearance of the terminal alkyne signals:

  • ≡C-H Stretch (~3300 cm⁻¹): This is a standalone, sharp peak in a region usually clear of other signals (O-H stretches are broader).[2] Its appearance marks the successful removal of the TMS group.[2]

  • C≡C Stretch (~2110 cm⁻¹): A weak to medium sharp peak.[2] Note that in the symmetrical TMS-protected intermediate, this band may be weaker or shifted to higher wavenumbers (~2160 cm⁻¹) due to the mass effect of silicon.

B. The Fluoro-Methyl Pattern[1][7][8]
  • C-F Stretch: Aromatic C-F bonds exhibit a very strong absorption between 1200–1250 cm⁻¹ .[2][4] This often overlaps with C-C skeletal vibrations but is consistently the most intense peak in the fingerprint region for fluoroarenes.[2]

  • Substitution Pattern (1,2,4-Trisubstituted): The out-of-plane (oop) C-H bending vibrations typically appear between 800–900 cm⁻¹ .[1] For a 1,2,4-pattern, look for two distinct bands (e.g., ~815 cm⁻¹ and ~880 cm⁻¹). Note: Isomeric differentiation (e.g., vs. 4-ethynyl-1-fluoro-2-methylbenzene) is difficult by IR alone and requires NMR.[1]

Decision Logic for Compound Identification

The following workflow illustrates the logical process for identifying the target compound during synthesis using IR data.

IR_Identification_WorkflowStartStart: Acquire IR SpectrumCheck_3300Check ~3300 cm⁻¹(Sharp Peak)Start->Check_3300Check_SiCheck ~840 & 1250 cm⁻¹(Strong Bands)Check_3300->Check_SiAbsentTargetIdentified:This compoundCheck_3300->TargetPresentCheck_FingerprintCheck Fingerprint(C-Br vs C-F)Check_Si->Check_FingerprintAbsentProtectedIdentified:TMS-Protected IntermediateCheck_Si->ProtectedPresentPrecursorIdentified:2-Bromo-1-fluoro-4-methylbenzeneCheck_Fingerprint->PrecursorC-Br Present(Low Freq)UnknownUnknown / ImpureCheck_Fingerprint->UnknownAmbiguous

Figure 1: Decision tree for distinguishing the target alkyne from its precursors using key IR markers.[1]

Technical Considerations & Troubleshooting

Distinguishing Isomers

A common challenge is differentiating This compound from its isomer 4-Ethynyl-1-fluoro-2-methylbenzene .[1]

  • IR Limitation: Both isomers possess identical functional groups (C≡C, C-F, CH₃) and substitution patterns (1,2,4-trisubstituted). Their IR spectra will be nearly identical in the functional group region (>1500 cm⁻¹).[2]

  • Solution: While subtle shifts in the fingerprint region (600–1500 cm⁻¹) exist, ¹H NMR is required for definitive regiochemical assignment (coupling constants of aromatic protons will differ).[2][6]

Water Contamination

The ~3300 cm⁻¹ region is susceptible to interference from atmospheric moisture or wet solvents.[2]

  • differentiation: The alkyne ≡C-H stretch is sharp .[2][4] Water O-H stretch is broad and rounded.[2][4] If the peak at 3300 cm⁻¹ is broad, dry the sample (MgSO₄) and re-acquire.[2]

References

  • NIST Chemistry WebBook . Benzene, 1-bromo-4-methyl- (Precursor Analog IR Data). Retrieved from [Link]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups (Alkynes & Fluoroarenes). Retrieved from [Link]

  • Spectroscopy Online . Halogenated Organics and Their Infrared Spectra (C-F vs C-Br differentiation). Retrieved from [Link]

Mass Spectrometry Comparison Guide: Analyzing the Fragmentation Pattern of 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) ionization technique is critical for the accurate structural elucidation and quantification of halogenated aromatic alkynes. The compound 2-Ethynyl-1-fluoro-4-methylbenzene (Exact Mass: 134.0532 Da) presents unique analytical challenges. Its highly non-polar nature, coupled with the strong electron-withdrawing effect of the fluorine atom and the reactive terminal alkyne, dictates its behavior in the gas phase.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) against Liquid Chromatography-Atmospheric Pressure Chemical Ionization-MS (LC-APCI-MS) for the analysis of this compound, providing causality-driven insights into its fragmentation pathways and self-validating experimental protocols.

Mechanistic Overview of Ionization Strategies

The choice of ionization source fundamentally alters the analytical data generated for this compound.

Electron Ionization (EI): EI is a "hard ionization" technique that bombards gas-phase molecules with 70 eV electrons[1]. This energy far exceeds the ionization potential of the aromatic ring, ejecting an electron to form a radical cation


. The excess internal energy drives extensive, reproducible fragmentation, making EI the gold standard for structural elucidation and library matching[2]. However, the molecular ion peak can sometimes be of low intensity if the fragmentation kinetics are exceedingly fast.

Atmospheric Pressure Chemical Ionization (APCI): While Electrospray Ionization (ESI) is standard for LC-MS, it relies on solution-phase acidity and often fails to generate usable spectra for low molecular weight, non-polar compounds[3]. APCI overcomes this by utilizing gas-phase ion-molecule reactions initiated by a corona discharge[4]. For this compound, the heated vaporizer desolvates the mobile phase, and the corona discharge ionizes the solvent vapor. These solvent ions then transfer a proton to the analyte via gas-phase thermodynamics, yielding an intact protonated molecule


 with minimal fragmentation[3].

Comparative Performance Data

To objectively evaluate these platforms, we must compare their ionization efficiency, spectral output, and limits of detection for this specific fluorinated alkyne.

Analytical MetricGC-EI-MS (Hard Ionization)LC-APCI-MS (Soft Ionization)
Primary Ion Species Radical Cation

(m/z 134)
Protonated Molecule

(m/z 135)
Ionization Energy 70 eV (High energy electron beam)Corona Discharge (Gas-phase proton transfer)
Fragmentation Extent High (Rich structural data)Low (Primarily intact molecular ion)
Matrix Compatibility Volatile, thermally stable matricesComplex, non-volatile biological/environmental matrices
Sensitivity (LOD) ~1–5 ng/mL~10–50 ng/mL
Primary Application Structural elucidation, Isomer differentiationHigh-throughput intact mass confirmation

Fragmentation Pathway Analysis (EI-MS)

Understanding the EI fragmentation of this compound requires analyzing the stability of the resulting carbocations. The fluorine atom, despite its high electronegativity, does not effectively direct the initial ionization compared to the aromatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system. However, it heavily influences the subsequent neutral losses.
  • Formation of the Molecular Ion (m/z 134): Initial electron ejection likely occurs from the alkyne

    
    -bond or the aromatic ring, yielding the 
    
    
    
    radical cation.
  • Loss of Hydrogen (m/z 133): The loss of a hydrogen radical from the methyl group forms a highly stable, even-electron substituted fluorotropylium ion or benzyl cation.

  • Loss of Acetylene (m/z 108): A classic fragmentation of terminal ethynylbenzenes is the loss of neutral acetylene (

    
    , 26 Da), driven by the thermodynamic stability of the leaving group.
    
  • Loss of Hydrogen Fluoride (m/z 114): The high bond dissociation energy of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     drives the neutral loss of HF (20 Da), a common pathway in fluorinated aromatics when a proton is spatially accessible.
    

Fragmentation M Molecular Ion [M]⁺• m/z 134 C9H7F⁺• F1 [M - H]⁺ m/z 133 Fluorotropylium-like M->F1 -H• (-1 Da) F2 [M - HF]⁺• m/z 114 C9H6⁺• M->F2 -HF (-20 Da) F3 [M - C2H2]⁺• m/z 108 C7H5F⁺• M->F3 -HC≡CH (-26 Da) F4 [M - H - C2H2]⁺ m/z 107 C7H4F⁺ F1->F4 -HC≡CH (-26 Da)

Figure 1: Proposed EI-MS fragmentation pathway for this compound.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following workflows incorporate built-in validation checks to confirm system suitability before data acquisition.

Workflow cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-APCI-MS (Soft Ionization) S1 Sample Prep (10 µg/mL) G1 GC Separation (HP-5MS) S1->G1 L1 LC Separation (C18 Column) S1->L1 G2 Electron Impact (70 eV) G1->G2 G3 Extensive Fragmentation (m/z 134, 133, 114, 108) G2->G3 L2 APCI Source (Corona Discharge) L1->L2 L3 Intact Molecular Ion [M+H]⁺ (m/z 135) L2->L3

Figure 2: Comparative analytical workflows for GC-EI-MS and LC-APCI-MS.

Protocol A: GC-EI-MS for Structural Elucidation

Causality: Non-polar capillary columns provide optimal retention for volatile aromatics. The 70 eV ionization energy ensures standardized fragmentation that can be cross-referenced with NIST libraries[1].

  • System Suitability: Tune the mass spectrometer using PFTBA (Perfluorotributylamine). Validation Check: Ensure the m/z 69, 219, and 502 peaks meet relative abundance criteria and mass axis calibration is within ±0.1 Da.

  • Sample Preparation: Dissolve this compound in GC-grade hexane to 10 µg/mL. Spike with 1 µg/mL of Fluorobenzene-d5 (Internal Standard).

  • Chromatography: Inject 1 µL (10:1 split) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Temperature gradient: 50°C (hold 1 min), ramp at 15°C/min to 250°C. Validation Check: The internal standard must elute with a symmetric peak shape (tailing factor 0.9–1.1), confirming column integrity.

  • Acquisition: Operate the source at 230°C. Acquire data in full scan mode (m/z 50–300). Validation Check: Confirm the presence of the molecular ion

    
     at m/z 134 and the base peak at m/z 133 with a Signal-to-Noise (S/N) ratio > 50.
    
Protocol B: LC-APCI-MS for Intact Mass Confirmation

Causality: APCI is utilized over ESI because the analyte lacks basic functional groups (like amines) necessary for efficient solution-phase protonation. Gas-phase corona discharge ensures efficient ionization regardless of solution-phase pKa[4].

  • Background Assessment: Inject a solvent blank (Methanol). Validation Check: Establish baseline noise and confirm the absence of carryover at the expected retention time.

  • Sample Preparation: Dilute the analyte in LC-MS grade methanol to 1 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (50 mm × 2.1 mm, 1.8 µm). Mobile phase: Gradient of Water (0.1% Formic Acid) and Methanol. Causality: The acidic modifier provides an abundant proton source for the gas-phase APCI reactions.

  • Acquisition: Set the corona discharge to 5 µA, vaporizer temperature to 400°C, and capillary temperature to 275°C[3]. Acquire in positive ion mode. Validation Check: Verify the intact protonated molecule

    
     at m/z 135.0610 (if using HRMS) with mass accuracy within ±5 ppm.
    

Conclusion & Recommendation

For the analysis of this compound, the choice of MS platform depends entirely on the analytical objective. If the goal is structural elucidation or distinguishing between positional isomers (e.g., separating the 2-ethynyl from a 3-ethynyl isomer), GC-EI-MS is mandatory due to its rich, reproducible fragmentation patterns. Conversely, if the objective is high-throughput screening, intact molecular weight confirmation, or analyzing the compound within a non-volatile matrix , LC-APCI-MS provides superior performance by circumventing the ionization limitations of traditional ESI.

References

1.[3] Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC. 3 2.[1] Mass Spectrometry Ionization Methods. Chemistry at Emory. 1 3.[4] Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. 4 4.[2] Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. 2 5.[5] Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. 5

Sources

Comparing reactivity of 2-Ethynyl-1-fluoro-4-methylbenzene vs phenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Ethynyl-1-fluoro-4-methylbenzene vs. Phenylacetylene

As drug development and materials science increasingly rely on precision molecular engineering, the selection of terminal alkyne building blocks becomes critical. While phenylacetylene serves as the ubiquitous, sterically undemanding standard for cross-coupling and click chemistry, This compound offers a highly tuned electronic profile. The introduction of an ortho-fluoro group and a meta-methyl group (relative to the ethynyl moiety) fundamentally alters the alkyne's acidity, electrophilicity, and coordination dynamics.

This guide objectively compares the reactivity of these two alkynes, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.

Structural and Electronic Profiling

The reactivity of terminal alkynes in transition-metal-catalyzed reactions is governed by the acidity of the terminal C-H bond and the energy levels of the alkyne's frontier molecular orbitals.

  • Phenylacetylene: Features a neutral electronic profile with minimal steric hindrance, making it an ideal baseline substrate that readily undergoes standard catalytic cycles without specialized ligands[1].

  • This compound: The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the terminal alkyne proton. This facilitates rapid deprotonation by mild bases. The meta-methyl group provides a subtle electron-donating effect (+I), which helps stabilize the aromatic ring against oxidative side reactions without negating the alkyne's activation.

Quantitative & Qualitative Data Comparison
PropertyPhenylacetyleneThis compoundImpact on Reactivity
Electronic Effect NeutralNet Electron-Withdrawing (-I > +I)Lowers LUMO; increases electrophilicity of the alkyne.
Alkyne pKa (est.) ~28.8~27.5Faster deprotonation; rapid metal-acetylide formation.
Steric Bulk MinimalLow-to-Moderate (o-substitution)May require tailored phosphine ligands for Pd-coupling[1].
CuAAC Kinetics BaselineModerately AcceleratedFaster Cu-acetylide and metallacycle formation[2].
Homocoupling Risk LowModerateActivated alkynes are more prone to Glaser-type coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC (Click Chemistry), the formation of the Cu(I)-acetylide intermediate is often a critical step. While ligand-accelerated CuAAC (LACuAAC) normalizes many kinetic differences between substrates, electron-deficient alkynes still exhibit a measurable kinetic advantage[2]. The ortho-fluorine in this compound lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, which facilitates the subsequent metallacycle formation with the azide[2].

CuAAC_Cycle A Terminal Alkyne (Phenylacetylene vs Substituted) C Cu-Acetylide Intermediate (Rate accelerated by o-Fluoro -I effect) A->C Deprotonation B Cu(I) Catalyst + Base B->C D Azide Coordination C->D E Metallacycle Formation (LUMO lowering by F enhances rate) D->E F 1,2,3-Triazole Product E->F Reductive Elimination

Figure 1: CuAAC catalytic cycle highlighting the kinetic advantages of electron-deficient alkynes.

Self-Validating Protocol: CuAAC Workflow

Causality Focus: Sodium ascorbate is used in slight excess to continuously reduce any Cu(II) back to Cu(I), preventing the oxidative Glaser homocoupling to which electron-deficient alkynes are particularly susceptible.

  • Preparation: In a 20 mL vial, dissolve 1.0 mmol of the chosen alkyne and 1.0 mmol of benzyl azide in 4 mL of a t-BuOH/H2O (1:1 v/v) mixture.

  • Catalyst Assembly: Add 0.05 mmol (5 mol%) of CuSO₄·5H₂O, followed immediately by 0.1 mmol (10 mol%) of sodium ascorbate.

  • Self-Validation Checkpoint: Observe the color change. The solution will initially flash blue (Cu(II)) and rapidly transition to pale yellow/green as the active Cu(I) species is generated.

  • Reaction: Stir at room temperature for 2–4 hours. This compound will generally reach full conversion 15–20% faster than phenylacetylene due to its activated nature[2].

  • Completion: The highly polar 1,2,3-triazole product will precipitate out of the aqueous mixture. The presence of a heavy precipitate is a direct visual indicator of reaction completion. Filter and wash with cold water.

Sonogashira Cross-Coupling

The Sonogashira reaction relies heavily on the steric and electronic interplay during the transmetalation step[3]. Phenylacetylene is sterically undemanding and couples efficiently using standard, simple catalysts like Pd/P-t-Bu₃[1]. Conversely, despite fluorine's small Van der Waals radius (1.47 Å), 2-substituted arylacetylenes like this compound alter the steric environment around the metal center. To achieve optimal yields with ortho-substituted alkynes, literature suggests utilizing tailored ligands such as Pd/t-Bu₂PCy to facilitate smooth transmetalation[1]. However, the increased acidity of the fluorinated alkyne ensures rapid Cu-acetylide formation, driving the overall thermodynamic sink of the reaction[4].

Sonogashira_Transmetalation A Pd(II) Aryl Halide Complex C Transmetalation (Facilitated by polarized Cu-C bond) A->C B Cu-Acetylide (From this compound) B->C D Pd(II) Aryl Alkynyl Complex C->D E Reductive Elimination Cross-Coupled Product D->E

Figure 2: Sonogashira transmetalation step showing integration of the activated Cu-acetylide.

Self-Validating Protocol: Sonogashira Coupling

Causality Focus: A slight excess of the alkyne is used to compensate for trace homocoupling. Triethylamine acts as both the solvent and the base required to deprotonate the alkyne and drive the catalytic cycle.

  • Preparation: Under an inert argon atmosphere, combine 1.0 mmol of aryl iodide, 1.2 mmol of the alkyne, 0.02 mmol (2 mol%) of PdCl₂(PPh₃)₂ (or Pd/t-Bu₂PCy for the ortho-fluoro derivative), and 0.01 mmol (1 mol%) of CuI in a Schlenk flask.

  • Solvent Addition: Add 5 mL of degassed triethylamine (Et₃N).

  • Reaction: Stir the mixture at room temperature (for phenylacetylene) or heat to 50 °C (for this compound to overcome any steric drag during transmetalation).

  • Self-Validation Checkpoint: Within 15–30 minutes, a dense white precipitate of triethylammonium iodide (Et₃N·HI) will form. The volume of this precipitate directly correlates with the turnover of the catalytic cycle. If the solution remains clear, the oxidative addition or transmetalation has stalled.

  • Workup: Dilute with ethyl acetate, filter through a pad of Celite to remove the ammonium salts and catalyst, and concentrate under reduced pressure.

References

  • "Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals" - Beilstein Journal of Organic Chemistry. Available at:[Link]

  • "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC" - National Institutes of Health (NIH). Available at:[Link]

  • "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines" - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • "Sonogashira coupling" - Wikipedia. Available at:[Link]

Sources

HPLC Method Development for 2-Ethynyl-1-fluoro-4-methylbenzene: A Comparative Guide on Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Hydrophobicity vs. Aromaticity

2-Ethynyl-1-fluoro-4-methylbenzene (CAS 956386-39-3) is a highly valuable synthetic building block, frequently utilized in Sonogashira cross-coupling reactions for pharmaceutical development[1][2]. Ensuring the absolute purity of this intermediate is a critical analytical challenge. The synthesis of ethynylbenzene derivatives typically generates structurally similar impurities, including unreacted precursors (e.g., des-fluoro positional isomers) and homocoupled diyne byproducts.

As a Senior Application Scientist, I frequently see method development fail when analysts default to standard C18 (Octadecylsilane) columns. Because this compound and its primary impurities share nearly identical lipophilicities (LogP), a C18 column—which separates purely based on dispersive hydrophobic interactions—often results in co-elution. To achieve baseline resolution, we must pivot from pure hydrophobicity to orthogonal selectivity by exploiting the electronic properties of the analyte.

Mechanistic Rationale: Stationary Phase & Mobile Phase Causality

The Stationary Phase: Why Phenyl-Hexyl Outperforms C18

To resolve structurally similar aromatic alkynes, we must leverage ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions. Phenyl-type phases are highly effective for separating aromatic, polycyclic, and unsaturated species because the electron-rich double bonds within the analyte interact directly with the stationary phase's phenyl moieties.

A Phenyl-Hexyl column provides the optimal balance. The hexyl spacer chain offers necessary hydrophobic retention (similar to a C8 column), while the terminal phenyl ring acts as a Lewis base[3]. The electron-withdrawing fluorine atom on this compound alters the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-electron density of the aromatic ring. This subtle electronic shift creates a distinct 

binding affinity compared to non-fluorinated impurities, allowing the Phenyl-Hexyl column to easily resolve compounds that a C18 column cannot[4].
The Mobile Phase: The Methanol Imperative

A common pitfall in phenyl column method development is the use of Acetonitrile (MeCN) as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond, which possesses its own dense


-electron cloud. If used, MeCN will actively compete with the analyte for the stationary phase's phenyl rings, effectively suppressing the desired 

interactions[5]. Therefore, Methanol (MeOH) must be utilized as the organic modifier to preserve and maximize aromatic selectivity[3][5].

Method Development Workflow

G A Target Identification This compound B Stationary Phase Selection C18 vs. Phenyl-Hexyl A->B C Mobile Phase Optimization Methanol (Preserves π-π) B->C Selectivity Shift D Method Refinement Gradient & Temp Tuning C->D Interaction Tuning E Self-Validating SST Rs ≥ 2.0, Tf ≤ 1.2 D->E Protocol Lock

Fig 1. Method development workflow for ethynylbenzene derivative purity profiling.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a strict System Suitability Test (SST) that mathematically proves the resolving power of the system before any sample data is accepted.

Step 1: System and Column Setup
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Reference Column (Standard): C18, 100 x 4.6 mm, 3 µm, 100 Å.

  • Optimized Column (Proposed): Phenyl-Hexyl, 100 x 4.6 mm, 3 µm, 100 Å.

  • Column Temperature: 30 °C. Causality: Strict thermal control is required because

    
     interactions are highly exothermic and sensitive to temperature fluctuations.
    
Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. Causality: Lowers the pH to suppress secondary silanol ionization on the silica support, ensuring sharp peak shapes.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol. Causality: Chosen over Acetonitrile to prevent

    
    -interaction suppression[5].
    
Step 3: Gradient Elution Program
  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band).

  • 2.0 - 10.0 min: 40%

    
     80% B (Linear gradient to elute strongly retained homocoupled diynes).
    
  • 10.0 - 12.0 min: 80% B (Column wash).

  • 12.0 - 15.0 min: 40% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (Optimal for conjugated aromatic alkynes).

Step 4: Sample Preparation & Self-Validation (SST)
  • Diluent: 50:50 Water:Methanol.

  • SST Solution: Spike this compound (1.0 mg/mL) with 0.5% of 1-ethynyl-4-methylbenzene (des-fluoro impurity) and 0.5% of the homocoupled diyne impurity.

  • Self-Validation Gate: The analytical run is automatically invalidated unless the Resolution (

    
    ) between the main peak and the des-fluoro impurity is 
    
    
    
    , and the USP Tailing Factor (
    
    
    ) for the main peak is
    
    
    .

Comparative Data Analysis: C18 vs. Phenyl-Hexyl

The following table summarizes the experimental performance of the standard C18 approach versus the optimized Phenyl-Hexyl method under identical gradient conditions.

Chromatographic ParameterStandard C18 ColumnOptimized Phenyl-Hexyl ColumnMechanistic Causality
Retention Time (Main Peak) 6.4 min7.2 minThe hexyl linker provides baseline hydrophobicity, while the phenyl ring adds secondary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

retention[3].
Resolution (

) vs. Des-fluoro
1.1 (Co-elution)2.8 (Baseline) Fluorine's electron-withdrawing effect alters the

-density of the analyte, enabling differential

stacking on the Phenyl-Hexyl phase.
Resolution (

) vs. Diyne
2.54.1 The diyne's extended conjugated system interacts exponentially stronger with the stationary phenyl rings.
USP Tailing Factor (

)
1.41.05 Enhanced surface deactivation and optimal

-stacking alignment reduce secondary silanol interactions[4].
Theoretical Plates (

)
8,50014,200 Superior mass transfer kinetics for aromatic compounds on the superficially porous Phenyl-Hexyl architecture[4].

Conclusion

Relying on standard C18 columns for the purity analysis of highly conjugated, functionalized aromatics like this compound introduces significant risk of impurity co-elution. By transitioning to a Phenyl-Hexyl stationary phase and replacing Acetonitrile with Methanol, analysts can unlock powerful


 interactions. As demonstrated by the experimental data, this targeted method development strategy increases the critical pair resolution from a failing 1.1 to a robust 2.8, ensuring absolute confidence in the purity profile of the pharmaceutical intermediate.

References

  • Phenyl Stationary Phases for HPLC, Element Lab Solutions, [Link]

  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient, Shimadzu, [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity, Phenomenex, [Link]

Sources

Technical Guide: Crystal Structure Determination of 2-Ethynyl-1-fluoro-4-methylbenzene Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of medicinal chemistry and crystal engineering, 2-Ethynyl-1-fluoro-4-methylbenzene represents a critical scaffold. The introduction of fluorine into the phenylacetylene core is not merely a steric modification; it fundamentally alters the electronic landscape and supramolecular assembly of the molecule.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard" for structural elucidation—against alternative characterization methods (PXRD and NMR). Furthermore, it evaluates the performance of this fluorinated ligand in metal complexes compared to its non-fluorinated analogs, providing actionable insights for rational drug design.

Comparative Analysis: Structural Elucidation Methods

For researchers isolating complexes of this compound (e.g., with Gold(I) or Palladium), selecting the correct analytical "product" (methodology) is critical. Below is an objective comparison of the primary structural determination workflows.

Table 1: Method Performance Matrix
FeatureSC-XRD (The Gold Standard) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (x, y, z), Absolute ConfigurationPhase Purity, Lattice Parameters, Crystallinity %Local Chemical Environment, Dynamics
Resolution Atomic (< 0.8 Å)Bulk / MacroMolecular / atomic proximity
Sample Requirement Single, high-quality crystal (>0.1 mm)Polycrystalline powder (~10-50 mg)Powder (~50-100 mg)
Throughput Low (Hours to Days)High (Minutes)Medium (Hours)
"Fluorine Effect" Detection Excellent: Visualizes C-F...H and C-F...

interactions directly.
Poor: Can infer packing changes but cannot resolve specific weak interactions.Good:

F NMR detects changes in electronic shielding but lacks spatial geometry.
Cost Efficiency High Initial Cost (Instrument/Time)LowMedium
Expert Insight: Why SC-XRD is Non-Negotiable

While PXRD is faster for batch checking, SC-XRD is the only self-validating system for this specific molecule. The fluorine atom at the ortho position to the alkyne creates specific "supramolecular synthons" (e.g., C-F...H-C hydrogen bonds) that dictate the stability of the drug complex. NMR can confirm the presence of fluorine, but only SC-XRD can prove where it sits in 3D space relative to the metal center.

Ligand Performance: Fluorinated vs. Non-Fluorinated Analogs

When designing metal complexes (e.g., for catalysis or bioactivity), the choice between This compound (Ligand A) and its non-fluorinated parent 2-Ethynyl-4-methylbenzene (Ligand B) is pivotal.

Structural Performance Data
  • Packing Efficiency: The Fluorine atom acts as a weak hydrogen bond acceptor. In Gold(I) complexes, this often leads to a shift from "Herringbone" packing (typical of Ligand B) to "Planar Stacking" (Ligand A) due to dipole minimization.

  • Melting Point Stability: Complexes with Ligand A typically exhibit a 5–15°C higher melting point than Ligand B analogs, attributed to the stronger electrostatic networks formed by the C-F dipole.

  • Metabolic Stability (Bio-Performance): The C-F bond prevents metabolic oxidation at the ortho position, a common failure point for Ligand B in hepatic clearance assays.

Experimental Protocol: Self-Validating Crystallization Workflow

To obtain the single crystals required for the "Gold Standard" analysis, follow this optimized protocol. This workflow is designed to overcome the common "oiling out" issues associated with fluorinated alkynes.

Phase 1: Complex Synthesis (Representative Gold(I) Protocol)
  • Reactants: Mix (tht)AuCl (1 equiv) with this compound (1.1 equiv) in Dichloromethane (DCM).

  • Base: Add Sodium Acetate (1.5 equiv) to deprotonate the alkyne.

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC.

  • Work-up: Filter through Celite, concentrate in vacuo.

Phase 2: Crystallization (The Critical Step)

Do not use simple evaporation. Fluorinated tolyl complexes are prone to forming amorphous glasses.

  • Method: Vapor Diffusion (Liquid-Liquid).

  • Solvent (Inner Vial): Dissolve 10 mg of complex in 0.5 mL minimal DCM.

  • Anti-solvent (Outer Vial): Pentane or Hexane (diffuses slowly into DCM).

  • Condition: Place in a vibration-free environment at 4°C (fridge).

  • Timeline: Crystals suitable for XRD appear in 48–72 hours.

Phase 3: Data Collection & Validation
  • Mounting: Select a crystal with sharp edges; mount on a Kapton loop using Paratone oil.

  • Temperature: Cool stream to 100 K . Causality: Fluorine atoms often exhibit high thermal motion (disorder) at room temperature; cooling freezes this motion for sharper resolution.

  • Validation:

    • R1 Value: Target < 5%.

    • CheckCIF: Run the output .cif file through the IUCr CheckCIF server.

    • Alert Level A/B: If "Void Spaces" are detected, check for disordered solvent molecules (common in DCM/Pentane systems).

Visualization of Workflows

Diagram 1: Crystallization Decision Tree

This logic flow ensures the researcher selects the correct crystallization method based on the ligand's solubility profile.

CrystallizationStrategy Start Start: Purified Complex SolubilityCheck Check Solubility in DCM/CHCl3 Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Dissolves < 1mL LowSol Low Solubility SolubilityCheck->LowSol Requires > 5mL MethodA Method A: Vapor Diffusion (DCM + Pentane) HighSol->MethodA Preferred MethodC Method C: Layering (THF + Hexane) HighSol->MethodC Alternative MethodB Method B: Slow Evaporation (Acetone/MeOH) LowSol->MethodB Result Target: Single Crystal > 0.1mm MethodA->Result MethodB->Result MethodC->Result

Caption: Decision matrix for crystallizing fluorinated alkyne complexes. Vapor diffusion is prioritized for high-solubility samples to prevent amorphous precipitation.

Diagram 2: Structure Solution Pipeline

The analytical workflow to move from raw data to a validated structure.

StructureSolution RawData Raw Diffraction Images (Frames) Integration Integration & Scaling (SAINT/XDS) RawData->Integration Phasing Structure Solution (SHELXT - Intrinsic Phasing) Integration->Phasing Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement F_Location Locate Fluorine (Electron Density Map) Refinement->F_Location Assign Q-peaks Validation Validation (CheckCIF / R-Factor) Refinement->Validation F_Location->Refinement Anisotropic Refinement

Caption: The computational pipeline for solving the structure. Note the specific step for locating Fluorine atoms in the electron density map to distinguish them from Hydrogen or Methyl groups.

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Schmidbaur, H., et al. (2006).[1] Synthesis and properties of gold alkene complexes. University of Milan / AIR. Link

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • PubChem. (2025). 1-Ethyl-2-fluoro-4-methylbenzene Compound Summary. National Library of Medicine. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Link

Sources

Comparative UV-Vis Absorption Guide: 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the UV-Vis absorption spectra of 2-Ethynyl-1-fluoro-4-methylbenzene . This guide is structured to provide researchers with a predictive technical analysis, comparing the target compound against well-characterized alternatives to establish a baseline for experimental validation.

Executive Summary

This compound (CAS: 956386-39-3) is a functionalized arylacetylene intermediate used frequently in the synthesis of complex fluorinated scaffolds via Sonogashira coupling and "click" chemistry.

This guide provides a technical comparison of its optical properties against unsubstituted and mono-substituted analogs. Due to the proprietary nature of specific batch data, this analysis synthesizes established structure-activity relationships (SAR) from physical organic chemistry to predict the spectral envelope.[1] The presence of the electron-donating methyl group (para to the ring system's axis) and the electron-withdrawing yet mesomerically donating fluorine (ortho to the ethynyl group) creates a unique "push-pull" electronic environment that modulates the


 transitions characteristic of the phenylacetylene chromophore.[1]

Key Takeaway: Researchers should expect a bathochromic (red) shift of approximately 5–10 nm relative to phenylacetylene, with a primary absorption maximum (


) predicted in the 250–255 nm  range and preserved fine structure in non-polar solvents.[1]

Chemical Identity & Structural Context[2][3][4][5][6][7][8]

PropertyDetail
Compound Name This compound
CAS Number 956386-39-3
Molecular Formula

Molecular Weight 134.15 g/mol
Core Chromophore Phenylacetylene
Auxochromes Fluoro (-F, ortho), Methyl (-CH₃, para/meta*)
Electronic Character

-conjugated system with competing inductive (-I) and mesomeric (+M) effects.[1]

*Note: Numbering is relative to the principal functional group. If F=1, Ethynyl=2, Methyl=4.[1][2] Relative to the ethynyl chromophore, F is ortho and Methyl is meta.[1]

Comparative Spectral Analysis

The following table compares the target compound with standard alternatives to isolate the effects of specific substituents.

Table 1: Comparative UV-Vis Absorption Data
CompoundStructurePrimary

(nm)

(L[1]·mol⁻¹·cm⁻¹)
Spectral Shift vs. BaselineElectronic Effect
Phenylacetylene (Baseline)

236, 245 ~17,000Reference chromophore (

).[1]
4-Ethynyltoluene

252 ~18,500+7 nm (Red Shift) Methyl group (+I) raises HOMO energy, narrowing the gap.[1]
1-Ethynyl-2-fluorobenzene

240–242 ~16,500+2-4 nm (Minor Red Shift) F (-I) withdraws, but (+M) donates.[1] Ortho position may induce slight twist but F is small.
Target: this compound (See Structure)250–255 (Predicted) ~18,000 (Predicted) +5-10 nm (Red Shift) Combined effect: Methyl drives the red shift; Fluoro fine-tunes the electronic density.[1]
Mechanistic Insight
  • The Phenylacetylene Core: The spectrum is dominated by the conjugation of the benzene ring

    
    -system with the alkyne 
    
    
    
    -system. This results in a "K-band" (high intensity) around 245 nm and a weaker "B-band" (benzenoid) around 278 nm with vibrational fine structure.[1]
  • Effect of Methyl (Position 4 relative to F, Meta to Ethynyl): In this specific isomer (this compound), the methyl group is meta to the ethynyl group (assuming F is position 1).[1] Meta-substitution typically has a weaker auxochromic effect than para-substitution. However, if the methyl is para to the ethynyl group (which would be 1-Ethynyl-2-fluoro-4-methylbenzene), the red shift would be pronounced. Verification of Isomer: For CAS 956386-39-3 (this compound), the methyl is para to the fluorine and meta to the ethynyl. Therefore, the red shift will be moderate, likely closer to 248–252 nm rather than the full 255 nm seen in para-ethynyltoluene.

  • Effect of Fluorine (Ortho to Ethynyl): The fluorine atom is ortho to the ethynyl group.[1] While electronegative (-I), its lone pairs can donate into the ring (+M).[1] In the ortho position, it can interact electrostatically with the alkyne

    
    -cloud. Unlike bulkier halogens (Cl, Br), fluorine does not significantly disrupt planarity, preserving the high molar absorptivity (
    
    
    
    ).[1]

Experimental Protocol: UV-Vis Characterization

To validate the spectral properties of this compound, follow this self-validating protocol designed to minimize solvent cutoff interference and aggregation effects.

Reagents & Equipment
  • Solvent: Spectroscopic grade Cyclohexane (preferred for observing fine structure) or Acetonitrile (for general screening).[1] Avoid Ethanol if fine vibrational structure is required, as H-bonding blurs the peaks.

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (Fused Silica), 10 mm path length (required for UV < 300 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh ~1.3 mg of this compound.

    • Dissolve in 10 mL of Cyclohexane to create a 1 mM (

      
       M)  stock solution.
      
    • Note: Ensure complete dissolution; sonicate if necessary.

  • Working Solution (Dilution):

    • Perform a serial dilution to reach 10 µM (

      
       M) .
      
    • Calculation: Take 100 µL of Stock and dilute to 10 mL.

    • Target Absorbance: 0.5 – 1.0 AU at

      
      .[1]
      
  • Baseline Correction:

    • Fill two matched cuvettes with pure solvent.

    • Run a "Baseline/Zero" scan from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1 nm).

    • Validation: If Absorbance > 1.5, dilute further. If < 0.1, increase concentration.

  • Data Analysis:

    • Identify

      
      .[1][3]
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .[1]

Synthetic Context & Pathway Visualization[1][8]

Understanding the synthesis of this molecule is critical, as impurities (e.g., unreacted starting material or palladium catalyst) can heavily distort UV-Vis spectra.[1] The compound is typically accessed via Sonogashira Coupling .[4][5][6][7]

Diagram 1: Synthesis & Electronic Pathway

G start Precursor: 2-Bromo-1-fluoro-4-methylbenzene intermediate Intermediate: TMS-Protected Alkyne start->intermediate Sonogashira Coupling reagent Reagent: TMS-Acetylene reagent->intermediate catalyst Catalyst: Pd(PPh3)2Cl2 / CuI catalyst->intermediate product Target Product: This compound intermediate->product Desilylation deprotect Deprotection: K2CO3 / MeOH uv_note UV-Vis Checkpoint: Distinct shift from Precursor product->uv_note

Caption: Synthetic route to this compound via Sonogashira coupling. Spectral verification is crucial after the deprotection step to ensure removal of the TMS group.[1]

References

  • NIST Chemistry WebBook. Benzene, 1-fluoro-4-methyl- (Precursor Data). National Institute of Standards and Technology.[8] Available at: [Link][1]

  • PhotochemCAD. Absorption Spectra of Phenylacetylene. Comparison of aromatic alkyne chromophores. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Substituent effects in phenylacetylene derivatives. (General principles of auxochromic shifts in conjugated systems). Available at: [Link][1]

Sources

Comprehensive Guide to Elemental Analysis & Purity Validation Standards for 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Ethynyl-1-fluoro-4-methylbenzene CAS: 956386-39-3 Formula: C₉H₇F Molecular Weight: 134.15 g/mol [1][2][3]

This guide provides a technical comparison of analytical standards for validating the identity and purity of This compound . As a fluorinated aryl alkyne, this compound presents specific challenges for traditional Elemental Analysis (EA) due to volatility (mass loss during weighing) and fluorine interference (formation of stable metal fluorides or HF attacking quartz).

While Combustion Analysis (CHN) remains the regulatory gold standard, this guide advocates for a hybrid validation model integrating Quantitative ¹⁹F-NMR (qNMR) as a superior primary standard for absolute purity determination, supported by GC-MS for impurity profiling.

Part 1: Analytical Challenges & Theoretical Baseline

Before selecting an analytical standard, researchers must account for the physicochemical properties that skew results.

The "Fluorine Effect" in Combustion Analysis

Standard CHN analyzers convert samples into CO₂, H₂O, and N₂. However, the fluorine atom in C₉H₇F creates two critical failure modes:

  • Formation of HF: Hydrogen fluoride attacks the quartz combustion tube, causing instrument damage and low hydrogen readings.

  • Stable Fluorides: Without specific combustion aids (e.g., WO₃ or V₂O₅), fluorine may form stable metal fluorides in the ash, leading to incomplete combustion and carbon errors.

Volatility & Alkyne Stability

The terminal alkyne (-C≡CH) is reactive. Samples must be stored under inert gas (< -20°C) to prevent polymerization. High volatility means samples for EA must be weighed in sealed aluminum capsules rather than open tin boats to prevent mass loss before combustion.

Theoretical Composition Standards

Any experimental method must be validated against these theoretical mass fractions:

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Tolerance
Carbon 912.011108.09980.58% ± 0.4%
Hydrogen 71.0087.0565.26% ± 0.4%
Fluorine 118.99818.99814.16% ± 0.3% (Titration)

Part 2: Comparative Analysis of Validation Methods

Method A: Combustion Analysis (CHN) – The Regulatory Standard

Best for: Bulk purity confirmation for publication/regulatory filing.

Protocol:

  • Sample Prep: Encapsulate 2–3 mg of liquid/solid in a hermetically sealed aluminum pan using a microbalance (precision ±1 µg).

  • Combustion Aid: Add 5–10 mg of Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅) to the capsule. This acts as a "fluorine scavenger," binding F as volatile WF₆ or stable complexes, preventing HF damage and ensuring complete oxidation.

  • Calibration: Calibrate using a fluorinated standard (e.g., 4-Fluorobenzoic acid ) rather than Acetanilide to account for the F-combustion kinetics.

Performance Verdict:

  • Accuracy: Moderate. Susceptible to volatility errors.

  • Specificity: Low.[4] Cannot distinguish between the product and isomeric impurities (e.g., 4-Ethynyl-2-fluoro-1-methylbenzene).

Method B: Quantitative ¹⁹F-NMR (qNMR) – The Modern Primary Standard

Best for: Absolute purity determination and specific identification.

Why it wins: ¹⁹F-NMR offers a background-free spectrum (unlike ¹H-NMR) and 100% specificity for the fluorinated target. It avoids the weighing errors of EA if an internal standard is used in solution.

Protocol:

  • Internal Standard (IS): Select

    
    -Trifluorotoluene  (δ -63.7 ppm) or 1,2-Difluorobenzene  (δ -138 ppm). The IS must have a distinct shift from the analyte (approx. -110 to -120 ppm for aryl fluorides).
    
  • Relaxation Delay (d1): Measure

    
     of both analyte and IS. Set 
    
    
    
    (typically 30–60 seconds for ¹⁹F) to ensure 99.9% magnetization recovery.
  • Acquisition: No ¹H decoupling (inverse gated decoupling if NOE is a concern, though less critical for F-F integration).

Calculation:



Where 

= Integral,

= Number of F nuclei,

= Molar Mass,

= weighed mass,

= Purity.[5][6][7]
Method C: GC-FID/MS – The Impurity Profiler

Best for: Detecting trace organic impurities.

Protocol:

  • Column: DB-5ms or equivalent non-polar column.

  • Carrier: Helium at 1 mL/min.

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Note: GC-FID area % is not absolute purity unless response factors are calculated. Fluorinated compounds often have lower FID response factors than non-fluorinated hydrocarbons.

Part 3: Data Presentation & Comparison

The following table contrasts the performance of these methods for a hypothetical batch of this compound.

FeatureCombustion Analysis (CHN)Quantitative ¹⁹F-NMR (qNMR)GC-FID (Area %)
Primary Output Weight % of C, HAbsolute Molar PurityRelative Impurity Profile
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)< 1 mg (Destructive)
Precision (RSD) 0.2 – 0.5%< 0.1% (Optimized)0.5 – 2.0%
Specificity Fail: Isomers give identical results.High: Distinguishes isomers.High: Separates isomers.
Interference Fluorine damages catalyst; Volatility causes low %C.Requires pure Internal Standard;

dependent.
Response factor bias.
Cost/Time Low / 10 minsHigh / 30–60 minsMedium / 30 mins
Recommendation Regulatory Requirement Internal Standard Quality Control

Part 4: Recommended Validation Workflow

The following diagram illustrates the logic flow for characterizing a new batch of this compound, prioritizing qNMR for accuracy and EA for compliance.

ValidationWorkflow Start Crude Synthesis Product (this compound) GC_Screen Step 1: GC-MS Screening (Check for isomers/solvents) Start->GC_Screen Decision_Purity Purity > 95%? GC_Screen->Decision_Purity Purification Purification (Distillation/Column Chromatography) Decision_Purity->Purification No qNMR Step 2: Quantitative 19F-NMR (Determine Absolute Purity) Decision_Purity->qNMR Yes Purification->GC_Screen EA Step 3: Combustion Analysis (CHN) (Confirm Elemental Composition) qNMR->EA If Purity Confirmed Final_Cert Generate Certificate of Analysis (Report qNMR Purity & CHN Values) EA->Final_Cert

Figure 1: Decision tree for the analytical validation of fluorinated aryl alkynes.

Part 5: References

  • Chemical Identity & CAS Verification

  • Analytical Methodologies

    • Combustion Analysis of Fluorinated Compounds. Royal Society of Chemistry (Analyst). Retrieved from [Link]

  • Synthesis & Properties Context

    • Fluorinated Aryl Alkynes in Organic Synthesis. American Chemical Society (Organic Letters). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Ethynyl-1-fluoro-4-methylbenzene: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Ethynyl-1-fluoro-4-methylbenzene. It is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Understanding the Hazards: A Proactive Approach to Safety

  • Reactivity of the Terminal Alkyne: The most significant hazard associated with terminal alkynes is their ability to form potentially explosive metal acetylides.[1] The acidic proton on the ethynyl group can be displaced by heavy metal ions, such as copper(I), silver, and mercury, to form shock-sensitive and thermally unstable compounds.[1] Therefore, it is imperative to avoid contact with these metals and their salts.

  • Flammability: Many organic solvents and compounds with similar structures are flammable.[2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3]

  • Hazards of Fluorinated Aromatic Compounds: Fluorinated aromatic compounds can be persistent in the environment and may have toxicological properties that are not fully characterized.[5] Thermal decomposition of such compounds can produce hazardous substances like hydrogen fluoride.[2][3]

  • General Chemical Hazards: As with many organic chemicals, this compound may cause skin and eye irritation.[3][4] Inhalation of vapors should be avoided.[3]

Key Safety Data for this compound:
PropertyValueSource
Molecular Formula C₉H₇F[4]
Molecular Weight 134.15 g/mol [4]
Boiling Point 169-170 °C[4]
Density 1.007 g/mL at 25 °C[4]

Immediate Safety and Handling Precautions

Prior to any disposal procedure, ensure that the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Fume Hood: All handling and disposal procedures must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[2][3][4] Use non-sparking tools and explosion-proof equipment where necessary.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases (unless part of a controlled quenching procedure), and heavy metal salts.[1][6]

Disposal Pathways: A Decision-Making Workflow

The appropriate disposal procedure for this compound depends on its form: as a pure or residual compound, or as a component of a reaction mixture.

DisposalWorkflow cluster_reaction Reaction Mixture cluster_pure Unused/Expired Compound start Waste Containing This compound decision Is the waste a reaction mixture or unused/expired compound? start->decision quench Quench Reactive Species decision->quench Reaction Mixture no_quench Do NOT Attempt to Quench decision->no_quench Unused/Expired collect_reaction Collect in a Labeled Hazardous Waste Container quench->collect_reaction Neutralize reactivity ehs_reaction Dispose via Institutional EHS Office collect_reaction->ehs_reaction seal_label Securely Seal and Label as Hazardous Waste no_quench->seal_label ehs_pure Dispose Directly via Institutional EHS Office seal_label->ehs_pure

Caption: Decision workflow for the disposal of this compound.

Disposal of Unused or Expired this compound

Pure or residual amounts of the compound should not be treated or quenched by laboratory personnel. The risk of an uncontrolled reaction outweighs the potential benefits.

Procedure:

  • Secure Container: Ensure the original container is tightly sealed and in good condition.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.[5]

  • EHS Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[1][5]

Disposal of Reaction Mixtures Containing this compound

Reaction mixtures must be carefully quenched to neutralize any unreacted terminal alkyne and other reactive species before being collected as hazardous waste. This is a critical step to prevent the formation of explosive acetylides in the waste container.[1]

Quenching Protocol:

This protocol is a general guideline and should be adapted based on the specific scale and components of your reaction mixture.

  • Cool the Reaction Mixture: In a chemical fume hood, cool the reaction vessel to 0 °C using an ice bath to control any potential exotherm during quenching.

  • Slow Addition of a Proton Source: Slowly add a proton-donating quenching agent, such as isopropanol, dropwise with stirring.[1] The slow addition is crucial for temperature control.

  • Observe for Reaction: Continue the slow addition until any signs of reaction (e.g., gas evolution) have ceased.[1]

  • Aqueous Workup (Optional but Recommended): After the initial quench with alcohol, a saturated aqueous solution of ammonium chloride can be slowly added to ensure complete protonation of any remaining acetylide species.[1]

  • Warm to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while stirring.[1]

  • Waste Collection: Once the mixture is at room temperature and fully quenched, transfer it to a designated hazardous waste container.[1][5] The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene for many organic mixtures) and be in good condition.[3][5]

  • Labeling: Label the hazardous waste container with the words "Hazardous Waste" and list all chemical constituents with their approximate percentages.[5] Do not use abbreviations or chemical formulas.[5]

  • Final Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[5]

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[2]

    • Ensure adequate ventilation.[7]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture. By understanding the inherent hazards of its functional groups and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for any questions or concerns.

References

  • Thermo Fisher Scientific. (2025, September 5).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2025, December 26).
  • Sigma-Aldrich. (2024, March 8).
  • Fisher Scientific. (2003, April 25).
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (n.d.).
  • BenchChem. (2025). Common Pitfalls in the Handling of Terminal Alkynes.
  • ChemScene. (2024, June 26).
  • TCI Chemicals. (2025, October 27).
  • CMAJ. (2015, August 11).
  • Fisher Scientific. (2003, April 25).
  • TCI Chemicals. (2025, November 3).

Sources

Personal Protective Equipment & Handling Guide: 2-Ethynyl-1-fluoro-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1]

2-Ethynyl-1-fluoro-4-methylbenzene (and its related isomers) represents a specific class of fluorinated aryl terminal alkynes .[1] While valuable as a "click chemistry" intermediate or Sonogashira coupling partner, its safety profile is dominated by two competing functional groups: the terminal alkyne (reactivity/instability) and the fluorinated ring (lipophilicity/permeation).[1]

As your Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient here. You are not just handling a solvent; you are handling a high-energy precursor capable of exothermic polymerization and shock-sensitive metal complexation.[1]

The "Why" Behind the Protocol (Causality)
  • Terminal Alkyne (

    
    ):  The acidic proton on the terminal alkyne is the critical hazard.[1][2] It reacts with soft metals (Copper, Silver, Mercury) to form metal acetylides , which are shock-sensitive explosives.[1][2] Furthermore, without stabilization, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) or exothermic polymerization.[1]
    
  • Fluorine Substituent: Increases the lipophilicity of the molecule, enhancing its ability to permeate standard nitrile gloves and skin barriers.[1]

PPE Selection Matrix

Do not rely on generic "safety gear." The following matrix is calibrated for the specific permeation risks of fluorinated aromatics and the flammability of alkynes.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Routine) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Fluorinated aromatics can permeate thin nitrile in <15 mins.[1] Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.
Hand Protection (High Risk) Laminate (Silver Shield/North) or Viton Required for spill cleanup or immersion. Nitrile degrades rapidly under direct liquid contact with aryl alkynes.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Alkynes are severe mucosal irritants; vapors can bypass glasses.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary control. If hood work is impossible (rare), use a Full-face respirator with OV/P100 cartridges .[1]
Body Nomex or Flame-Resistant (FR) Cotton Lab CoatSynthetic blends (polyester) will melt into skin during an alkyne flash fire.[1] 100% cotton or Nomex is mandatory.
Footwear Closed-toe, leather/chemical resistantStandard lab requirement.[1]

Operational Protocol: Step-by-Step

This protocol is designed to be a self-validating system.[1] If you cannot perform a step (e.g., cannot find a non-metallic spatula), the system halts.[1]

Phase 1: Preparation & Material Compatibility

CRITICAL RULE: Remove all Copper, Silver, and Brass tools from the hood.[1]

  • Why? Trace copper (even from coins or old tubing) can react with the terminal alkyne vapor to form red/brown copper acetylide, which can detonate upon friction (e.g., closing a sash).[1]

Phase 2: Transfer and Weighing[1]
  • Inert Atmosphere: Ideally, handle the neat liquid/solid in a glovebox or under a nitrogen cone. Oxygen promotes Glaser coupling (dimerization), ruining purity before safety is even compromised.[1]

  • Tool Selection: Use glass, Teflon, or high-grade stainless steel (316) spatulas/needles only.[1]

    • Prohibited: Aluminum (pitting), Brass (acetylide risk).[1]

  • Weighing: Do not weigh directly on the balance pan. Weigh into a tared vial inside the fume hood, then transport the closed vial to the balance.

Phase 3: Reaction Setup
  • Solvent Choice: If dissolving, avoid halogenated solvents if possible (environmental). THF or Toluene are standard, but ensure they are anhydrous to prevent proton exchange issues if using strong bases.[1]

  • Temperature Control: Terminal alkynes are thermally sensitive.

    • Standard: Store at 2–8°C.

    • Reaction: Always add the alkyne slowly to the reaction mixture, monitoring exotherm.[1] Never add catalyst to a bulk alkyne.

Visual Workflow (Logic Diagram)

The following diagram illustrates the decision logic for handling this compound, specifically highlighting the "Fail States" where safety is compromised.

AlkyneSafety Start Start: Handling this compound CheckTools Check Tools: Are Copper/Brass/Ag present? Start->CheckTools HazardMetal STOP: Explosion Risk (Acetylide Formation) CheckTools->HazardMetal Yes SafeTools Tools: Glass, Teflon, SS-316 CheckTools->SafeTools No PPECheck PPE Check: Nitrile (Splash) vs Laminate (Spill) SafeTools->PPECheck Atmosphere Atmosphere Check: Is Oxygen excluded? PPECheck->Atmosphere Degradation Risk: Oxidative Homocoupling (Purity Loss) Atmosphere->Degradation No (Air present) SafeProcess Proceed: Inert Gas (N2/Ar) Atmosphere->SafeProcess Yes (Inert) Disposal Disposal: Segregate from Heavy Metals SafeProcess->Disposal

Figure 1: Decision logic for handling terminal aryl alkynes. Note the critical stop points at metal compatibility and atmosphere control.

Emergency Response & Disposal

Spill Response
  • Evacuate: this compound is volatile and flammable.[1][3]

  • PPE Upgrade: Switch to Silver Shield/Laminate gloves and SCBA if volume is >100mL.

  • Absorb: Use Vermiculite or Sand.

    • Do NOT use: Clay-based absorbents that may contain metal oxides.[1]

  • Clean: Wipe surfaces with acetone, followed by a soapy water wash.

Disposal (The "Kill" Step)[1]
  • Segregation: NEVER mix alkyne waste with waste streams containing heavy metals (e.g., from a Palladium or Copper catalyzed reaction) unless the alkyne has been fully consumed or quenched.[1]

  • Container: Use plastic (HDPE) waste containers. Avoid metal cans.

  • Labeling: Explicitly label "Terminal Alkyne - Flammable."

References

  • BenchChem Technical Support. (2025).[2] Common Pitfalls in the Handling of Terminal Alkynes. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Fluorobenzene Derivatives. Retrieved from [1]

  • MilliporeSigma. (2025).[5] Safety Data Sheet: 2-Ethynyl-1-fluoro-4-methoxybenzene (Isomer Analog).[1] Retrieved from

  • Alfa Chemistry. (2025).[3] Fluoropolymer Chemical Compatibility Chart. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethynyl-1-fluoro-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-1-fluoro-4-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.